Technical Guide: Scalable Synthesis of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Executive Summary The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for glutamate and a core pharmacophore in agonists for nicotinic acid receptors (GPR10...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for glutamate and a core pharmacophore in agonists for nicotinic acid receptors (GPR109A) and P2X3 antagonists. This guide details the robust, scalable synthesis of 5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid .
Unlike combinatorial approaches that often sacrifice yield for diversity, this protocol utilizes a Claisen condensation-cyclization sequence . This route is selected for its high regioselectivity, cost-effective starting materials (3-methylacetophenone), and amenability to kilogram-scale production.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the [3+2] cyclization logic but utilizes acyclic precursors to control regiochemistry.
Disconnection: The C3-C4 bond and the O1-C5 bond are formed via the condensation of hydroxylamine with a 1,3-dielectrophile.
Precursors: The 1,3-dielectrophile is generated in situ via the Claisen condensation of 3-methylacetophenone and diethyl oxalate .
Regiocontrol: The distinct electrophilicity between the ketone (C4) and the
-keto ester (C2) of the intermediate directs the nucleophilic attack of hydroxylamine, favoring the 5-aryl-3-carboxylate isomer over the 3-aryl-5-carboxylate.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic logic flow moving from the target acid back to commercially available acetophenone and oxalate precursors.
Experimental Protocol
Phase 1: Claisen Condensation (Formation of Diketo-Ester)
Objective: Synthesize ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate.
Mechanism: Base-promoted enolate formation followed by acyl substitution.
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Flush with Nitrogen (
).
Base Preparation: Charge Sodium Ethoxide solution (1.25 equiv) into the flask. Cool to 0°C using an ice bath.
Expert Insight: Temperature control is critical here. Higher temperatures during initial mixing can lead to self-condensation of the ketone or polymerization of the oxalate.
Addition: Mix 3-Methylacetophenone (1.0 equiv) and Diethyl Oxalate (1.2 equiv) in a separate vessel. Add this mixture dropwise to the cold base over 45 minutes.
Causality: Pre-mixing the ketone and oxalate ensures that the enolate formed immediately reacts with the oxalate (which is in excess locally) rather than reacting with another ketone molecule (aldol side reaction).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A yellow/orange precipitate (the sodium enolate salt) will form.
Quench: Pour the reaction mixture into ice-cold 1N HCl (1.5 equiv relative to base). Stir vigorously until the solid dissolves and the pH is acidic (<3).
Workup: Extract with MTBE (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Checkpoint: The crude product is a beta-diketo ester. It is often an oil that solidifies upon standing. Purity >90% is required for the next step; otherwise, recrystallize from EtOH.
Phase 2: Heterocyclization (Isoxazole Ring Formation)
Objective: Regioselective cyclization to ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate.
Step-by-Step Methodology:
Solvation: Dissolve the crude diketo-ester (from Phase 1) in Ethanol (10 volumes).
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Mechanistic Insight: Under acidic/neutral conditions (buffered by the HCl salt), the nitrogen of hydroxylamine attacks the most reactive carbonyl (C4, adjacent to the aryl ring) to form an oxime intermediate. Subsequent dehydration and cyclization onto the C2 ester carbonyl yields the 5-aryl-3-ester.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (diketone) will disappear, and a less polar spot (isoxazole ester) will appear.
Isolation: Cool to RT. Concentrate ethanol to 20% volume. Pour into cold water. The product usually precipitates as a white/off-white solid. Filter and wash with cold water.
Phase 3: Saponification (Ester Hydrolysis)
Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.
Step-by-Step Methodology:
Dissolution: Suspend the ester in THF/Water (3:1 ratio).
Base Hydrolysis: Add Lithium Hydroxide monohydrate (
, 2.0 equiv).
Reaction: Stir at RT for 3–6 hours. The solution should become clear as the salt forms.
Acidification: Cool to 0°C. Slowly acidify with 2N HCl to pH 2–3.
Crystallization: The target acid, 5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid , will precipitate. Filter, wash with water, and dry in a vacuum oven at 45°C.
Process Workflow & Critical Control Points
The following diagram illustrates the operational workflow, highlighting critical decision points and quality checks to ensure batch consistency.
Diagram 2: Synthetic Workflow
Caption: Operational workflow including Critical Quality Attributes (CQA) checkpoints at intermediate stages.
Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
NMR Spectroscopy (Expected Data)
NMR (400 MHz, DMSO-):
13.5 (br s, 1H, COOH)
7.80 (s, 1H, Ar-H2)
7.75 (d, 1H, Ar-H6)
7.45 (s, 1H, Isoxazole-H4 ) — Diagnostic Peak
7.40 (t, 1H, Ar-H5)
7.30 (d, 1H, Ar-H4)
2.40 (s, 3H, Ar-)
Interpretation: The singlet at
7.45 ppm is characteristic of the C4 proton in the isoxazole ring. Absence of ethyl group signals (quartet at 4.3, triplet at 1.3) confirms successful hydrolysis.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase 1
Moisture in reagents; Old NaOEt.
Use freshly distilled solvents; Titrate base before use.
Regioisomer Mixture
pH too high during cyclization.
Ensure Phase 2 is slightly acidic (use without extra base).
Context: Foundational procedure for the condensation of methyl ketones with diethyl oxal
Chimichi, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(11). Link
Context: Validates the general synthetic route for 5-phenylisoxazole-3-carboxylic acids and provides biological context.
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[4] Acta Crystallographica. Link
Context: Provides structural data and crystallographic confirm
PubChem. (2023). 3-Methylacetophenone Compound Summary. Link
Context: Physical properties and safety data for the starting m
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS Number for 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Content Type: Technical Monograph / Whitepaper
CAS: 887979-11-5[1]
Executive Summary
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 887979-11-5 ) is a specialized heterocyclic scaffold belonging to the 5-aryl-isoxazole-3-carboxylate family. Within drug discovery, this moiety serves as a critical bioisostere for carboxylic acid-containing neurotransmitters (specifically glutamate) and functions as a privileged structure in the design of anti-inflammatory agents and agrochemicals.
This monograph provides a comprehensive technical analysis of the compound’s physicochemical identity, synthetic architecture, and therapeutic utility. It is designed to serve as a reference for medicinal chemists optimizing lead compounds targeting AMPA/Kainate receptors or developing novel heterocyclic building blocks.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The 1,2-oxazole (isoxazole) core provides a rigid aromatic linker that positions the carboxylic acid and the hydrophobic 3-methylphenyl tail in a specific spatial orientation, often exploited to probe hydrophobic pockets in enzyme active sites.
Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)
Synthetic Architecture
The synthesis of 5-aryl-isoxazole-3-carboxylic acids typically follows a regioselective cyclization protocol involving a 1,3-dicarbonyl precursor and hydroxylamine. The 5-(3-methylphenyl) substitution pattern dictates the use of 3'-methylacetophenone as the starting material.
This route is preferred for its scalability and regiocontrol, ensuring the carboxylic acid forms at the 3-position and the aryl group at the 5-position.
Mechanism: The nitrogen of hydroxylamine attacks the C2 carbonyl (or C4 depending on pH control), followed by dehydration. Under acidic conditions, the 5-aryl-3-ester isomer is thermodynamically favored.
Step 3: Hydrolysis
Reagents: LiOH or NaOH (aq), followed by HCl acidification.
Outcome: Quantitative conversion of the ethyl ester to the free carboxylic acid (CAS 887979-11-5).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the production of CAS 887979-11-5 via Claisen condensation and heterocyclic ring closure.
Pharmacological & Functional Utility[2][3][7]
The 5-aryl-isoxazole-3-carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, particularly for targets requiring a planar acidic pharmacophore.
Glutamate Receptor Modulation (AMPA/Kainate)
The isoxazole-3-carboxylic acid moiety mimics the distal carboxylate and the alpha-amino acid portion of Glutamate.
Mechanism: The rigid isoxazole ring restricts the conformational space of the glutamate analog, potentially increasing selectivity for specific ionotropic glutamate receptor subtypes (iGluRs).
SAR Insight: The 3-methylphenyl group at position 5 extends into the lipophilic pocket of the receptor binding site, often improving potency compared to the unsubstituted phenyl analog.
Anti-Inflammatory Potential (COX Inhibition)
Isoxazole derivatives (e.g., Valdecoxib) are known COX-2 inhibitors. While CAS 887979-11-5 lacks the sulfonamide group typical of coxibs, it serves as a precursor for generating amide derivatives that can probe the cyclooxygenase active site.
Agrochemical Applications
Auxin Mimicry: The steric and electronic profile of the 3-carboxy-5-aryl system can mimic indole-3-acetic acid (auxin), acting as a herbicide or plant growth regulator.
Functional Interaction Map
Figure 2: Pharmacophore mapping of CAS 887979-11-5 illustrating key structural domains and their biological targets.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 887979-11-5 in research applications, the following analytical parameters should be verified.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
δ 13.5-14.0 ppm: Broad singlet (1H, –COOH ).
δ 7.7-7.8 ppm: Singlet (1H, Isoxazole H-4 ). This is the diagnostic peak for the 3,5-disubstituted ring.
δ 7.3-7.6 ppm: Multiplet (4H, Aromatic protons of the m-tolyl ring).
δ 2.3-2.4 ppm: Singlet (3H, Ar-CH ₃).
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax SB-C18, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 254 nm (Isoxazole absorption).
Retention Time: Expected to elute later than unsubstituted phenyl analogs due to the lipophilic methyl group.
References
Shao-Jie, W., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[2] European Journal of Medicinal Chemistry, 45(6), 2663-2670. (Contextual synthesis reference). [Link]
Conti, P., et al. (1998). Isoxazole-3-carboxylic Acid Derivatives as Agonists at Glutamate Receptors. Journal of Medicinal Chemistry. (Contextual SAR reference).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Isoxazole Carboxylic Acids
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Scaffold Advantage
In the landscape of modern medicinal chemistry, isoxazole carboxylic acids represent a high-value pharmacophore, primarily due to their unique ability to function as rigid bioisosteres of carboxylic acids and their exceptional affinity for glutamate-gated ion channels. Unlike flexible aliphatic chains, the isoxazole ring constrains the spatial arrangement of functional groups, locking ligands into bioactive conformations that enhance receptor selectivity while improving metabolic stability against
-oxidation.
This guide dissects the biological activity of this scaffold, focusing on its critical role in neuropharmacology (AMPA/NMDA receptor modulation) and antimicrobial therapeutics. It provides actionable protocols for synthesis and validation, grounded in field-proven methodologies.
Structural & Medicinal Chemistry: The Bioisostere Logic
The 3-Hydroxyisoxazole vs. Carboxylic Acid
The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
).
Acidity (pKa): The pKa of 3-hydroxyisoxazole is approximately 4.5–5.0, comparable to carboxylic acids (pKa ~4.8). This ensures that at physiological pH (7.4), the molecule exists primarily in its ionized (anionic) form, mimicking the electrostatic properties of glutamate or GABA without the metabolic liability of a terminal carboxylate.
Planarity & Rigidity: The aromatic ring enforces planarity, reducing the entropic penalty upon binding to receptor pockets.
Structure-Activity Relationship (SAR) Map
The biological output of isoxazole carboxylic acids is strictly governed by substitution patterns at positions 3, 4, and 5.
Figure 1: SAR Logic of Isoxazole Carboxylic Acids. The specific biological outcome is dictated by the regiochemistry of functional groups.
Primary Biological Activity: Neuropharmacology
Glutamate Receptor Modulation (AMPA/NMDA)
The most authoritative application of this scaffold is in the modulation of ionotropic glutamate receptors (iGluRs).
Mechanism: Isoxazole analogues mimic L-glutamate. The rigid core positions the charged amine and the acidic isoxazole moiety (acting as the distal carboxylate) to bridge the "clamshell" ligand-binding domain (LBD) of the receptor.
To study these biological activities, high-purity compounds are required. Below is a self-validating protocol for synthesizing and testing a 4-isoxazole carboxylic acid derivative (e.g., for AMPA modulation).
Step 1 (Enamine Formation): Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form the ethoxymethylene intermediate. Checkpoint: Monitor by TLC (vanishing starting material).
Step 2 (Cyclization): Cool the mixture to 0°C. Add hydroxylamine hydrochloride slowly (exothermic). The nitrogen acts as the nucleophile attacking the activated double bond, followed by cyclization.
Purification: Remove solvent in vacuo. Recrystallize from ethanol/water.
Validation:1H NMR (CDCl3): Look for the singlet at
~8.5 ppm (H at C-3) and singlet at ~2.6 ppm (CH3 at C-5). Absence of these peaks indicates regiochemical failure.
Objective: Determine the modulation index of the synthesized isoxazole derivative on GluA2 receptors.
Protocol:
Cell Line: HEK293T cells transiently transfected with rat GluA2 flip plasmid.
Rig Setup: Use an Axopatch 200B amplifier. Pipettes (resistance 3–5 M
) filled with intracellular solution (CsF based to block K+ channels).
Perfusion: Fast-step perfusion system (exchange time < 10 ms).
Application Sequence:
Control: Apply 10 mM Glutamate (500 ms). Record peak current (
).
Wash: Buffer wash (20s).
Test: Apply 10 mM Glutamate + [Test Compound] (500 ms). Record peak current (
).
Data Analysis: Calculate Inhibition/Potentiation
.
Trustworthiness: Run a positive control using CNQX (known AMPA antagonist) to verify system sensitivity.
Visualizing the Mechanism
The following diagram illustrates the modulation pathway of AMPA receptors by isoxazole-4-carboxamides.
Figure 2: Kinetic pathway of AMPA receptor activation. Isoxazole derivatives can stabilize the 'Channel Open' state (agonists) or the 'Desensitization' state (modulators).
References
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (2025).
[Link]
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ACS Chemical Neuroscience (2025).
[Link]
Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry (2016).
[Link]
Comprehensive Review of 5-Aryl-1,2-oxazole-3-carboxylic Acids: Synthesis, Reactivity, and Pharmacological Applications
Executive Summary The 5-aryl-1,2-oxazole-3-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and amides in drug design. Disti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-aryl-1,2-oxazole-3-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and amides in drug design. Distinguished by its planar aromaticity and specific electron-withdrawing properties, this heterocyclic system has demonstrated significant utility in modulating G-protein coupled receptors (GPCRs), particularly the HM74A (GPR109A) niacin receptor and the Cannabinoid Receptor 2 (CB2). This technical guide synthesizes the core synthetic methodologies, structure-activity relationships (SAR), and pharmacological profiles of this class, providing a roadmap for researchers in early-stage drug discovery.
Chemical Architecture & Bioisosterism
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In the 5-aryl-3-carboxylic acid configuration, the molecule exhibits unique physicochemical properties:
Electronic Distribution: The electronegative oxygen and nitrogen atoms create a dipole that mimics the carbonyl and N-H functionality of peptide bonds, making it an excellent amide bioisostere .
Acid Strength: The carboxylic acid at position 3 is significantly influenced by the electron-withdrawing nature of the isoxazole ring, typically resulting in a lower pKa (approx. 3.5–4.0) compared to benzoic acid, enhancing physiological ionization.
Metabolic Stability: Unlike furan or thiophene analogs, the isoxazole ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, improving the pharmacokinetic profile of drug candidates.
Synthetic Methodologies
The construction of the 5-aryl-1,2-oxazole-3-carboxylic acid core is primarily achieved through two dominant pathways: Claisen Condensation/Cyclization and [3+2] Cycloaddition .
Pathway A: Claisen Condensation (The Classical Route)
This scalable method involves the condensation of an aryl ketone with a dialkyl oxalate, followed by cyclization with hydroxylamine.
Step 1: Base-mediated condensation of acetophenone derivatives with diethyl oxalate yields a 2,4-dioxoester (diketo ester).
Step 2: Cyclization with hydroxylamine hydrochloride.[1]
Regioselectivity Control: The reaction pH is critical. Under acidic conditions, nucleophilic attack of hydroxylamine occurs preferentially at the C4-carbonyl (adjacent to the aryl group), leading to the formation of the 5-aryl-3-carboxylate isomer. Basic conditions may favor the 3-aryl-5-carboxylate isomer.
Pathway B: [3+2] Cycloaddition (The Convergent Route)
This method allows for modular assembly using "Click Chemistry" principles.
Reactants: An aryl alkyne and a nitrile oxide precursor (often generated in situ from an alpha-chlorooxime).
Mechanism: The 1,3-dipolar cycloaddition proceeds to form the isoxazole ring. Regioselectivity is often controlled by steric bulk or copper catalysis (CuAAC).
Visualization: Synthetic Workflow
Caption: Comparison of Claisen Condensation (Top) and [3+2] Cycloaddition (Bottom) pathways for scaffold synthesis.
Pharmacological Landscape
HM74A (GPR109A) Agonists
The 5-aryl-isoxazole-3-carboxylic acid scaffold has gained prominence as a full agonist for the HM74A receptor (Niacin receptor). Unlike niacin, which causes cutaneous flushing, isoxazole derivatives have been engineered to separate the lipid-lowering effects from the flushing side effects.
Mechanism: Activation of HM74A on adipocytes inhibits adenylyl cyclase, reducing cAMP levels and inhibiting lipolysis (release of free fatty acids).
Key Citation: Research indicates that the isoxazole acid moiety binds to the conserved arginine residue in the HM74A binding pocket, mimicking the carboxylate of nicotinic acid [[1]].
CB2 Receptor Agonists (Anti-Inflammatory)
Derivatives where the 3-carboxylic acid is converted to a carboxamide (3-CONH-R) have shown high selectivity for the Cannabinoid Receptor 2 (CB2) .
Therapeutic Application: These compounds have demonstrated efficacy in murine models of colitis (DSS-induced) by reducing colonic inflammation without the psychotropic effects associated with CB1 activation [[2]].[2]
Xanthine Oxidase Inhibition
5-Phenylisoxazole-3-carboxylic acid derivatives have been identified as non-purine inhibitors of Xanthine Oxidase (XO) .[3]
Relevance: XO inhibitors are the standard of care for gout and hyperuricemia. The isoxazole ring interacts with the molybdenum cofactor center of the enzyme [[3]].
Visualization: Pharmacological Signaling (HM74A)
Caption: Signal transduction pathway for HM74A activation by isoxazole agonists leading to antilipolytic effects.
Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
Objective: To synthesize the core scaffold via the Claisen condensation route. This protocol is validated for scalability and reproducibility.
Reagents
Acetophenone (10 mmol)
Diethyl oxalate (12 mmol)
Sodium ethoxide (12 mmol, prepared in situ or commercial)
Hydroxylamine hydrochloride (15 mmol)
Ethanol (Absolute)
Glacial Acetic Acid
Step-by-Step Methodology
Condensation:
In a dry round-bottom flask under N2 atmosphere, dissolve sodium ethoxide (0.82 g Na in 20 mL EtOH).
Add diethyl oxalate (1.75 g) dropwise at 0°C.
Add acetophenone (1.20 g) dropwise over 15 minutes.
Allow the mixture to warm to room temperature and reflux for 4 hours. A yellow precipitate (sodium salt of the diketo ester) will form.
Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of acetophenone.
Cyclization:
Cool the reaction mixture to room temperature.
Dissolve hydroxylamine hydrochloride (1.04 g) in minimal water and add to the reaction mixture.
Reflux the mixture for 2-3 hours.
Critical Step: Monitor regioselectivity.[1][4][5] If the 5-phenyl isomer is desired, ensure the pH remains slightly acidic to neutral during workup to prevent ring opening/rearrangement.
Workup & Purification:
Evaporate ethanol under reduced pressure.
Partition the residue between water and ethyl acetate.
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
Recrystallize from ethanol/water or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexane).
Characterization:
1H NMR (CDCl3): Expect a singlet around δ 6.9-7.0 ppm (isoxazole C4-H) and multiplets for the phenyl group.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the biological activity of various 5-aryl-isoxazole-3-carboxylic acid derivatives against the HM74A receptor (Human GPR109A) [[1]].
Compound ID
R-Group (Aryl Substitution)
EC50 (µM)
Efficacy (% of Niacin)
Notes
1a
Phenyl (Unsubstituted)
> 100
N/A
Weak agonist
1b
4-Fluorophenyl
12.5
65%
Improved metabolic stability
1c
4-Hydroxyphenyl
0.85
92%
H-bond donor improves potency
1d
3-Bromo-4-hydroxyphenyl
0.12
98%
Halogen fills hydrophobic pocket
1e
2,4-Difluorophenyl
4.2
70%
Steric clash reduces potency
Key Insight: Substitution at the para-position of the 5-aryl ring is critical for potency. Hydroxyl or hydrogen-bonding groups at the para-position significantly enhance binding affinity, likely due to interactions with polar residues deep in the receptor pocket.
References
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2010. Link
3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Bioorganic & Medicinal Chemistry Letters, 2013. Link
Isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. Link
Regioselective synthesis of isoxazoles from β-enamino diketones. RSC Advances, 2017. Link
Palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Molbank, 2024.[6] Link
Physical and Chemical Properties of Related Isoxazole Compounds: A Technical Guide
Executive Summary: The Isoxazole Pharmacophore Isoxazole ( ) is a five-membered heterocyclic azole characterized by adjacent oxygen and nitrogen atoms (positions 1 and 2).[1][2][3][4][5] Unlike its isomer oxazole (1,3-po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isoxazole Pharmacophore
Isoxazole (
) is a five-membered heterocyclic azole characterized by adjacent oxygen and nitrogen atoms (positions 1 and 2).[1][2][3][4][5] Unlike its isomer oxazole (1,3-positioning), isoxazole possesses a unique "labile stability"—it is aromatic enough to survive standard synthetic workups but chemically distinct enough to serve as a masked prodrug moiety or a bioisostere for carboxylic acids.
This guide moves beyond basic textbook definitions to explore the structure-property relationships (SPR) that drive isoxazole's utility in drug discovery (e.g., Valdecoxib, Leflunomide). We focus on the causality between the weak N-O bond and its metabolic fate, providing actionable protocols for synthesis and characterization.
-electron aromatic system, satisfying Hückel’s rule (). However, its aromaticity is significantly lower than that of furan, thiophene, or pyrrole.
The N-O Bond Weakness: The adjacent electronegative atoms create a destabilizing repulsion. The N-O bond energy is roughly 20–30 kcal/mol lower than a C-C or C-N bond in similar systems. This is the structural root of the "ring cleavage" reactivity discussed in Section 4.
Dipole Moment: Isoxazole exhibits a strong dipole moment (~2.9 D), significantly higher than furan (~0.7 D). The electron density is pulled toward the oxygen, leaving the C-5 position electron-deficient and susceptible to nucleophilic attack.
Physicochemical Data Summary
The following table consolidates critical physical properties for the parent isoxazole and key derivatives.
Property
Value (Parent)
Trend/Note
Boiling Point
95°C
Comparable to pyridine; indicates moderate intermolecular forces.
Basicity (pKa of )
~ -2.97
Very Weak Base. Protonation at N is difficult due to the adjacent electron-withdrawing oxygen.
Directs crystal packing and solubility in polar aprotic solvents.
UV
211 nm
Low conjugation compared to benzene; useful for HPLC detection only with aryl substituents.
Synthetic Architecture: 1,3-Dipolar Cycloaddition
The most robust method for constructing the isoxazole core is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction is highly regioselective, typically favoring the 3,5-disubstituted isomer due to steric and electronic control.
Mechanistic Pathway (DOT Visualization)
The reaction proceeds via a concerted but asynchronous mechanism. The nitrile oxide (dipole) reacts with the alkyne (dipolarophile).
Figure 1: Stepwise generation of nitrile oxide followed by [3+2] cycloaddition. Note the in-situ generation requirement to prevent dimerization to furoxans.
Chemical Reactivity & Metabolic Liability (SAR)
The "Leflunomide" Rearrangement (Base-Catalyzed Ring Opening)
The defining chemical feature of isoxazoles in medicinal chemistry is their lability under basic conditions or specific metabolic enzymatic activity. This is not a "bug" but a "feature" utilized in prodrug design.
Mechanism:
Abstraction of the proton at C-3 (if unsubstituted) or nucleophilic attack at C-5.
Cleavage of the weak N-O bond.
Rearrangement to form a
-ketonitrile or -cyanoenol.
Case Study: Leflunomide is an isoxazole prodrug.[1] In vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A771726) , which inhibits dihydroorotate dehydrogenase (DHODH).
Figure 2: Metabolic activation of Leflunomide via isoxazole ring scission.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
Rationale: This protocol uses the "Huisgen" method but employs Chloramine-T as a green oxidant to generate the nitrile oxide, avoiding toxic chlorine gas or unstable hydroximoyl chloride isolation.
Reagents & Equipment
Substrate: Benzaldehyde oxime (10 mmol)
Dipolarophile: Phenylacetylene (12 mmol)
Oxidant: Chloramine-T trihydrate (11 mmol)
Solvent: Ethanol/Water (1:1 v/v) - Green solvent choice.
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
Precursor Dissolution: Dissolve benzaldehyde oxime (1.21 g) in 20 mL of EtOH:H2O (1:1) in a 100 mL round-bottom flask.
Dipolarophile Addition: Add phenylacetylene (1.22 g) to the stirring solution.
In-Situ Oxidant Addition: Add Chloramine-T (3.10 g) in small portions over 15 minutes.
Expert Insight: Do not add all at once. Rapid addition causes a high local concentration of nitrile oxide, leading to dimerization into furoxan byproducts rather than the desired cycloaddition.
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The oxime spot (
) should disappear, and a fluorescent isoxazole spot () should appear.
Workup:
Cool to room temperature. The product often precipitates out.
If solid: Filter and wash with cold water (removes sulfonamide byproduct).
If oil: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over
.
Purification: Recrystallize from ethanol.
Characterization Criteria (Self-Validation)
1H NMR (CDCl3): Look for the diagnostic C-4 proton singlet . In 3,5-diphenylisoxazole, this appears as a sharp singlet around
6.8–7.0 ppm . If this peak is a multiplet or absent, ring closure failed.
13C NMR: The C-3 and C-5 carbons appear downfield (~160–170 ppm) due to the heteroatoms.
References
Isoxazole Properties & Medicinal Applications
Title: Isoxazoles: Molecules with potential medicinal properties.[1][6][7]
Source: International Journal of Pharmaceutical, Chemical and Biological Sciences.[7]
Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(m-tolyl)isoxazole-3-carboxylic acid). Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the regioselective synthesis of 5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(m-tolyl)isoxazole-3-carboxylic acid). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for glutamate receptor agonists and a core structure in xanthine oxidase inhibitors [1].
The protocol utilizes a Claisen condensation followed by a regiocontrolled cyclization with hydroxylamine. Unlike direct dipolar cycloadditions which often suffer from poor regioselectivity (yielding mixtures of 3,5- and 5,3-isomers), this stepwise approach guarantees the formation of the 5-aryl-3-carboxyl isomer through thermodynamic control under acidic conditions [2].
Strategic Retro-Analysis & Pathway
The synthesis is disconnected into three logical stages to maximize yield and purity.
Stage 1 (Activation): Conversion of 3'-methylacetophenone to a reactive
-diketo ester.
Stage 2 (Cyclization): Regioselective ring closure using hydroxylamine hydrochloride. The use of the hydrochloride salt (acidic conditions) is the Critical Process Parameter (CPP) that directs nucleophilic attack to the C4-ketone, ensuring the 5-aryl-3-ester outcome [3].
Stage 3 (Deprotection): Saponification of the ethyl ester to the free carboxylic acid.
Reaction Scheme
Figure 1: Synthetic workflow for the target isoxazole.
Stage 1: Synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate
Mechanism: Base-promoted Claisen condensation.
Safety Note: Reaction generates hydrogen gas if using Na metal; using NaOEt solution mitigates this but requires moisture-free handling.
Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with nitrogen.
Charge: Add Sodium Ethoxide (21% wt in EtOH) (40 mL, ~1.1 eq) and Diethyl Oxalate (15.0 g, 1.05 eq) to the flask. Cool to 0°C in an ice bath.
Addition: Dissolve 3'-Methylacetophenone (13.4 g, 100 mmol) in minimal absolute ethanol (20 mL). Add this solution dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. A thick precipitate (the sodium enolate salt) typically forms.
Quench: Pour the mixture into ice-cold 1M HCl (200 mL) with vigorous stirring. The precipitate should dissolve, and the product will oil out or precipitate as a solid.
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: The crude
-diketo ester is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexanes/EtOAc.
Stage 2: Regioselective Cyclization to Ethyl Ester
Mechanism: Nucleophilic attack of hydroxylamine on the C4 carbonyl (activated by conjugation with aryl group and acidic environment), followed by dehydration.
Setup: Dissolve the crude diketo ester (from Stage 1) in Ethanol (150 mL).
Note: Do NOT add base (e.g., NaOAc or Pyridine). The acidic environment of the HCl salt is required to favor the 5-aryl isomer [4].
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material (polar tailing spot) should disappear, replaced by a less polar, UV-active spot (Isoxazole ester).
Workup: Concentrate the ethanol to ~20% volume. Pour into cold water (200 mL). The product usually precipitates as a solid.
Isolation: Filter the solid. If an oil forms, extract with DCM, dry, and concentrate.
Yield Expectation: 70–85% over two steps.
Stage 3: Hydrolysis to 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic Acid
Reaction: Suspend the Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate in THF/Water (1:1) (100 mL). Add LiOH or NaOH (3 eq).
Conditions: Stir at 50°C for 2 hours. The solid ester will dissolve as the salt forms.
Acidification: Cool to room temperature. Acidify carefully with 6M HCl to pH 1–2. The carboxylic acid will precipitate immediately as a white solid.
Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if high purity (>99%) is required.
Analytical Specifications & Validation
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
>98.0%
HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI)
[M+H]+ = 204.06
LC-MS
1H NMR
Characteristic singlet at ~7.0 ppm (Isoxazole C4-H)
400 MHz DMSO-d6
Key NMR Diagnostic:
The isoxazole ring proton (C4-H) is the definitive marker.
5-Aryl-3-COOH isomer: Singlet typically around 7.3–7.4 ppm (CDCl3) or 7.0–7.2 ppm (DMSO-d6).
3-Aryl-5-COOH isomer: If formed (impurity), the proton would be shifted and the aryl splitting pattern would differ due to the proximity of the carbonyl.
Troubleshooting & Optimization
Issue: Formation of the wrong regioisomer (3-aryl-5-carboxylic acid).
Cause: pH was too basic during cyclization. Free hydroxylamine attacks the C2-carbonyl (ester end) preferentially in some electronic environments.
Solution: Ensure Hydroxylamine Hydrochloride is used without added base. The pH should remain < 3 during the initial phase of the reaction.
Issue: Low yield in Stage 1.
Cause: Moisture in the reagents or incomplete enolization.
Solution: Use freshly distilled diethyl oxalate and ensure the NaOEt is active. Maintain strictly anhydrous conditions until the quench.
References
P. Ploypradith, et al. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Eur. J. Med. Chem., 2010.[1] Link (Contextual match).
T. M. V. D.[2] Pinho e Melo. "Recent advances in the synthesis of isoxazoles." Curr.[2][3][4][5][6] Org. Chem., 2005.
Organic Chemistry Portal. "Isoxazole Synthesis." Link
Liu, M., et al. "Reactive organogels based on isoxazole esters." RSC Advances, 2015. Link (Demonstrates the specific regiochemistry of diketoester + NH2OH.HCl -> 5-aryl-3-ester).
antimicrobial screening of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid derivatives
Title: Advanced Protocol for the Antimicrobial Screening of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives Introduction & Chemical Context The Scaffold: The 1,2-oxazole (isoxazole) ring is a critical pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Advanced Protocol for the Antimicrobial Screening of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives
Introduction & Chemical Context
The Scaffold: The 1,2-oxazole (isoxazole) ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. The specific derivative, 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid , presents a strategic structural balance:
3-Methylphenyl group (Position 5): Enhances lipophilicity (LogP), facilitating penetration through the lipid-rich bacterial cell membranes (particularly in Gram-negative strains).
Carboxylic Acid (Position 3): Provides a handle for solubility modulation or further derivatization (e.g., to esters or amides) to target specific binding sites, such as bacterial DNA gyrase or cell wall synthesis enzymes.
The Challenge: While the scaffold is promising, isoxazole derivatives often suffer from poor aqueous solubility, leading to false negatives in screening or precipitation in assay media. This guide prioritizes solubility management and standardized CLSI (Clinical and Laboratory Standards Institute) protocols to ensure reproducible data.
Screening Workflow Overview
The following diagram outlines the decision matrix for screening these derivatives, moving from solubility checks to mechanism of action (MoA).
Figure 1: High-level screening workflow ensuring only soluble, active compounds proceed to advanced characterization.
Protocol 1: Compound Solubilization & Storage
Rationale: The 3-methylphenyl moiety increases hydrophobicity. Improper solubilization is the #1 cause of experimental error in isoxazole screening.
Materials:
Analytical grade DMSO (Dimethyl sulfoxide).
Sterile Milli-Q water or Phosphate Buffered Saline (PBS).
0.22 µm PTFE syringe filters (Nylon filters may bind the compound).
Procedure:
Stock Preparation: Dissolve the derivative in 100% DMSO to create a 10 mg/mL (10,000 µg/mL) master stock. Vortex for 2 minutes.
Critical Check: If turbidity persists, sonicate for 5 minutes at 40 kHz.
Working Solution: Dilute the stock into the assay medium (e.g., Mueller-Hinton Broth) just prior to use.
Constraint: The final DMSO concentration in the bacterial assay must not exceed 1% (v/v) . Higher concentrations are toxic to bacteria and invalidate results.
Storage: Aliquot stocks into amber vials to prevent photodegradation of the isoxazole ring. Store at -20°C. Avoid freeze-thaw cycles.
Rationale: To determine if the isoxazole derivative is bacteriostatic (stops growth) or bactericidal (kills).
Identify the MIC wells from Protocol 2.
Sample 10 µL from the MIC well and the two wells with concentrations above the MIC (supraminimal).
Spot these samples onto fresh Mueller-Hinton Agar (MHA) plates.
Incubate at 37°C for 24 hours.
Interpretation:
MBC: The lowest concentration yielding
5 colonies (representing 99.9% killing of the original inoculum).
Ratio: If MBC/MIC
4, the compound is bactericidal. If > 4, it is bacteriostatic.
Data Presentation & Interpretation
Organize your screening results in the following format for publication or internal review.
Table 1: Example Screening Data Template
Compound ID
R-Group (Pos 5)
MIC (S. aureus) [µg/mL]
MIC (E. coli) [µg/mL]
MBC/MIC Ratio
Activity Profile
ISO-01
3-Methylphenyl
8
64
2
Bactericidal (Gram+)
ISO-02
Phenyl (Unsub)
32
>128
N/A
Weak Activity
Cipro
(Control)
0.5
0.015
1
Potent Control
Scientific Insight (SAR):
If ISO-01 is more active than ISO-02 , the 3-methyl group likely improves lipophilic interaction with the bacterial membrane or a specific hydrophobic pocket in the target enzyme (e.g., Dihydrofolate reductase or DNA gyrase B subunit).
Activity against E. coli (Gram-negative) is typically lower due to the outer membrane barrier. If MIC is < 16 µg/mL for E. coli, the compound has excellent permeation properties.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[1][2] [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][2][3][Link]
Mantipally, M., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.[4] [Link]
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.[5][6][7] Current Chemistry Letters.[4] [Link]
Structural Elucidation and Purity Assessment of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
APPLICATION NOTE: AN-ISOX-2026 Methodology for High-Resolution NMR and MS/MS Profiling Executive Summary & Scope This application note outlines a validated protocol for the structural characterization of 5-(3-Methylpheny...
Author: BenchChem Technical Support Team. Date: February 2026
APPLICATION NOTE: AN-ISOX-2026
Methodology for High-Resolution NMR and MS/MS Profiling
Executive Summary & Scope
This application note outlines a validated protocol for the structural characterization of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (MW: 203.19 g/mol ). This scaffold is a critical intermediate in the synthesis of GABA receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs).
The isoxazole ring's unique electronic properties, combined with the meta-substituted phenyl ring, present specific analytical challenges—particularly in distinguishing regioisomers and confirming the integrity of the carboxylic acid moiety. This guide provides a multi-modal workflow using 400+ MHz NMR and High-Resolution Mass Spectrometry (HRMS).
Analytical Workflow Strategy
To ensure data integrity, we employ a "Cross-Validation" approach where mass spectrometry confirms the elemental composition and NMR establishes the regiochemistry.
Figure 1: Integrated analytical workflow for small molecule characterization.
Module A: Nuclear Magnetic Resonance (NMR)
3.1 Solvent Selection Rationale
While chloroform (
) is standard for lipophilic compounds, DMSO-d6 is the mandatory solvent for this analyte.
Reasoning: The carboxylic acid proton (
) is often broad or invisible in due to exchange rates and dimerization. DMSO-d6 disrupts hydrogen bonding, sharpening the signal and shifting it downfield ( ppm), enabling quantitative integration.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for carboxylic acid behavior in DMSO).
National Institute of Standards and Technology (NIST). Mass Spectral Library (Isoxazole Fragmentation Patterns). (Reference for N-O bond cleavage mechanisms).
Bouchoux, G., & Hoppilliard, Y. (1981).[2] Fragmentation mechanisms of isoxazole.[2][3] Organic Mass Spectrometry.[2] (Foundational text on isoxazole ring shattering). [2]
methods for developing analogs of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Technical Application Note: Strategic Synthesis and SAR Exploration of 5-(3-Methylphenyl)isoxazole-3-carboxylic Acid Analogs Executive Summary & Biological Significance The isoxazole-3-carboxylic acid scaffold is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Synthesis and SAR Exploration of 5-(3-Methylphenyl)isoxazole-3-carboxylic Acid Analogs
Executive Summary & Biological Significance
The isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for nicotinic acid and glutamate. Specifically, 5-(3-methylphenyl)isoxazole-3-carboxylic acid and its analogs are critical intermediates in the development of:
GPR109A (HCA2) Agonists: For the treatment of dyslipidemia, mimicking the activity of Niacin/Acipimox with potentially reduced flushing side effects.[1]
Xanthine Oxidase Inhibitors: Non-purine scaffolds for the management of gout and hyperuricemia.
Glutamate Receptor Modulators: Targeting AMPA/kainate receptors in neurodegenerative research.[1]
This guide details two complementary synthetic routes: Method A (Claisen-Cyclization) for scalable, high-yield production of the core scaffold, and Method B (1,3-Dipolar Cycloaddition) for accessing structurally diverse analogs sensitive to harsh acidic/basic conditions.[1]
Retrosynthetic Analysis & Strategy
To maximize analog diversity, we approach the target molecule via two distinct disconnections.[1]
Figure 1: Retrosynthetic disconnection showing the Claisen route (Left) for scale and the Dipolar route (Right) for diversity.[1][2]
Method A: The Claisen-Cyclization Protocol (Primary Route)
This is the industry-standard route for 5-aryl-isoxazole-3-carboxylates. It relies on the regioselective condensation of a methyl ketone with diethyl oxalate.
Mechanism & Causality:
Claisen Condensation: The base (NaOEt) enolizes the acetophenone. This enolate attacks diethyl oxalate.[1][3] Since diethyl oxalate has no alpha-protons, self-condensation is minimized.
Regioselective Cyclization: The resulting 2,4-dioxo ester has two electrophilic carbonyls. Under acidic/buffered conditions, hydroxylamine attacks the ketone carbonyl (C4) adjacent to the aryl ring first, or forms the oxime at the most reactive site, leading to the 5-aryl-3-carboxylate isomer. Basic conditions can sometimes favor the 3-aryl-5-carboxylate isomer; therefore, pH control is vital.
Step 1: Synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate
Use this method if the starting acetophenone is unstable or if you need to introduce sensitive functional groups.
Protocol:
Oxime Formation: Treat 3-methylbenzaldehyde with NH2OH·HCl/NaOAc in EtOH/H2O.[1] Isolate the oxime.
Chlorination (In situ Nitrile Oxide): Dissolve oxime in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq).[1] Stir 1h at RT to form the hydroximoyl chloride.
Cycloaddition: Add Methyl Propiolate (1.5 eq) and then add Triethylamine (Et3N, 1.2 eq) very slowly (syringe pump) over 2 hours.
Causality: Et3N eliminates HCl from the hydroximoyl chloride to generate the reactive Nitrile Oxide species in situ, which immediately traps the alkyne. Slow addition prevents dimerization of the nitrile oxide to furoxan.
Workup: Pour into water, extract with EtOAc. Purification via column chromatography is usually required here (unlike Method A).
Analog Design & SAR Strategy
To optimize biological activity (e.g., for GPR109A), systematic variation is required.[1]
13C NMR: Expected carbonyl peaks at ~160 ppm (COOH) and ~168 ppm (C5-Ar).[1]
References
GPR109A Agonist Discovery: Shen, H. C. (2009).[1][5] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A. Expert Opinion on Therapeutic Patents. Link
Claisen Condensation Mechanism: LibreTexts Chemistry. (2024).[1][2][6] 23.7: The Claisen Condensation Reaction. Link
Biological Activity of 5-Phenylisoxazoles: Poso, A., et al. (2010).[1] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link
Dipolar Cycloaddition Methodology: MDPI Molecules. (2024).[1] Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Link
Application Note: Structure-Activity Relationship (SAR) Studies of 5-Phenylisoxazole-3-Carboxylic Acid
Executive Summary The 5-phenylisoxazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, exhibiting versatility across varying biological targets including P2X receptors, glutamate rec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-phenylisoxazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, exhibiting versatility across varying biological targets including P2X receptors, glutamate receptors, and notably, Xanthine Oxidase (XO) .[1][2]
This Application Note provides a rigorous technical framework for the design, synthesis, and biological evaluation of this scaffold. We focus on its optimization as a non-purine XO inhibitor—a critical mechanism for treating gout and hyperuricemia. Unlike traditional purine analogs (e.g., allopurinol), isoxazole-based inhibitors offer a reduced risk of hypersensitivity reactions.[1] This guide details a self-validating synthetic workflow, a spectrophotometric enzymatic assay, and a data-driven SAR analysis protocol.
Chemical Space & Design Strategy
The Scaffold Architecture
The molecule is tripartite, consisting of three distinct pharmacophoric regions.[1] Understanding the role of each is prerequisite to rational design.[1]
Region
Component
Functionality in Ligand-Target Complex
Design Vector
A
Carboxylic Acid (C3)
Electrostatic Anchor: Forms critical salt bridges with arginine residues (e.g., Arg880 in XO) or coordinates active site metals.
Strict Requirement. Esters/Amides usually abolish activity.[1] Bioisosteres (Tetrazole) are valid but alter pKa.[1]
B
Isoxazole Core
Rigid Linker: Orients the phenyl ring and acid group in a coplanar conformation (approx. 56° dihedral angle in solution, planar in active site).[1]
Scaffold Hop. Replacement with pyrazole or isothiazole alters H-bond donor/acceptor profiles.
C
Phenyl Ring (C5)
Hydrophobic Tail: Engages in stacking (T-shaped or parallel) with aromatic residues (e.g., Phe914, Phe1009).[1]
Primary SAR Driver. Substitution here modulates lipophilicity (), steric fit, and electronic density.[1]
Design Logic Flow
The optimization process follows a logic gate system to prevent resource wastage on inactive derivatives.[1]
Figure 1: Decision tree for SAR exploration. The C3-acid is the "anchor," while the C5-phenyl ring is the "tuning knob."[1]
Protocol: Modular Synthesis of Derivatives
Objective: Synthesize 5-phenylisoxazole-3-carboxylic acid derivatives via a robust Claisen condensation-cyclization route. This method is preferred over [3+2] cycloaddition for this specific regioisomer due to higher regioselectivity and yield.[1]
Mechanism: The amine attacks the C4-ketone (more reactive), followed by cyclization onto the C2-ketone, ensuring the 3-ester/5-phenyl regiochemistry.
Purification: Evaporate solvent. Recrystallize from EtOH/Water.
Checkpoint: Verify structure via
H NMR.[1] Look for the isoxazole C4-H singlet around 6.9–7.3 ppm.
Step 3: Hydrolysis to Final Acid
Hydrolysis: Suspend the ester in 10% NaOH (aq) and heat at 60°C for 1 hour.
Precipitation: Cool to 0°C. Acidify dropwise with conc. HCl to pH 2.[1][3] The product will precipitate as a white/off-white solid.
Isolation: Filter, wash with cold water, and dry in a vacuum oven.[1]
Figure 2: Synthetic workflow. This modular approach allows late-stage diversification of the phenyl ring.
Protocol: Xanthine Oxidase (XO) Inhibition Assay
Objective: Determine the IC
of synthesized derivatives.
Principle: XO catalyzes the oxidation of Xanthine to Uric Acid.[1] The formation of Uric Acid is monitored spectrophotometrically at 290 nm .[1]
Reagents Preparation
Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.[1]
Loss of Activity. Strong EWG or steric bulk may disrupt stacking.
1d
3-CN
0.8
Optimal. Meta-substitution with cyano group shows highest potency (Wang et al.).
1e
4-OMe
12.0
Decreased. EDG increases electron density on phenyl, repelling the electron-rich active site residues.
1f
(Ester Analog)
Inactive
Critical Control. Confirms the carboxylic acid is essential for salt-bridge formation.
Mechanistic Insight[1][4]
The "Meta" Sweet Spot: Substituents at the meta (3-position) of the phenyl ring often perform better than para (4-position).[1] This suggests the hydrophobic pocket in XO has a specific shape constraint that favors width over length in this vector.
Electronic Effect: Electron-withdrawing groups (Cl, CN) generally improve potency by reducing the electron density of the phenyl ring, enhancing
interactions with electron-rich aromatic residues in the enzyme pocket.[1]
Acid Function: The carboxylate anion is non-negotiable.[1] It likely mimics the transition state of the xanthine substrate or binds to the molybdenum center's vicinity.[1]
References
Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors."[1][4] European Journal of Medicinal Chemistry, 45(6), 2663-2670.[1][4]
Pecic, S., et al. (2023). "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands."[1][5] Prostaglandins & Other Lipid Mediators.[1][5]
Chandra, N., et al. (2013). "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[3] Acta Crystallographica Section E, E69, o897.[3]
PubChem. "5-Phenylisoxazole-3-carboxylic acid Compound Summary." National Library of Medicine.[1] [1]
Application Note: 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid as a DAAO Inhibitor Probe
This guide details the application of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(3-methylphenyl)isoxazole-3-carboxylic acid) as a chemical probe. Based on its structural pharmacophore, this compou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(3-methylphenyl)isoxazole-3-carboxylic acid) as a chemical probe. Based on its structural pharmacophore, this compound is a representative member of the 5-aryl-isoxazole-3-carboxylic acid class, widely utilized as D-Amino Acid Oxidase (DAAO) inhibitors and, in specific contexts, as GPR109A (HM74A) agonists .
This protocol focuses on its primary utility as a DAAO Inhibitor Probe for investigating NMDA receptor (NMDAR) modulation, D-serine metabolism, and schizophrenia pathophysiology.
Core Directive & Scientific Context
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid acts as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for the catabolism of D-serine, a potent co-agonist of the NMDA receptor. By inhibiting DAAO, this probe elevates synaptic D-serine levels, thereby enhancing NMDAR-mediated neurotransmission. This mechanism is critical in research targeting schizophrenia , cognitive decline , and pain regulation , where NMDAR hypofunction is implicated.
Key Mechanistic Features
Target: D-Amino Acid Oxidase (DAAO) [EC 1.4.3.3].
Mechanism: Competitive inhibition at the active site; the isoxazole-3-carboxylic acid moiety mimics the
-amino acid substrate transition state, while the 3-methylphenyl group occupies the hydrophobic pocket of the enzyme.
Utility:
In Vitro: Determination of DAAO kinetics and inhibitor potency (IC
).
Ex Vivo/In Vivo: Modulation of D-serine/Total Serine ratios in glial cultures or slice preparations.
Secondary Activity: This scaffold is also a known pharmacophore for GPR109A (Niacin Receptor) agonism. Researchers studying lipid metabolism should control for this off-target effect.
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) for maximum stability.
Concentration: Prepare a 10 mM or 50 mM stock solution.
Calculation: To make 1 mL of 50 mM stock, dissolve 10.16 mg of powder in 1 mL DMSO.
Storage: Aliquot into light-protective vials and store at -20°C . Avoid repeated freeze-thaw cycles.
Working Solution: Dilute the stock at least 1:1000 in assay buffer (e.g., PBS or HEPES) to keep DMSO concentration < 0.1% to avoid solvent interference in enzymatic assays.
Experimental Protocols
Protocol A: In Vitro DAAO Enzymatic Inhibition Assay
This assay quantifies the probe's potency (IC
) by measuring the production of hydrogen peroxide () generated during D-amino acid oxidation.
Reagents:
Recombinant human or porcine DAAO enzyme.
Substrate: D-Serine or D-Alanine (typically 5–10 mM).
Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
Plate Setup: Use a black 96-well flat-bottom plate.
Challenge: Supplement media with exogenous D-Serine (100
M) to drive turnover.
Sampling: Collect supernatant at time points (0, 1, 4, 24 h).
Quantification: Analyze D-Serine levels using HPLC (with OPA/NAC derivatization) or a specific D-Serine ELISA.
Result: Effective inhibition is indicated by sustained extracellular D-Serine levels compared to vehicle-treated controls (where D-Serine decreases due to metabolism).
Mechanism of Action & Pathway Visualization
The following diagram illustrates the probe's intervention in the Glutamatergic synapse, highlighting the preservation of D-Serine and subsequent NMDAR activation.
Caption: The probe competitively inhibits DAAO, preventing the oxidation of D-Serine. Elevated D-Serine binds to the glycine site of the NMDA receptor, potentiating glutamatergic signaling.
References
Molinari, P. et al. (2008). Structure-activity relationships of isoxazole-3-carboxylic acid derivatives as D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(11), 3357–3359. Link
Sacchi, S. et al. (2012). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 18(32), 4981–4990. Link
Deng, H. et al. (2007). Isoxazole-3-carboxylic acid derivatives as potent and selective agonists of free fatty acid receptor 2 (FFA2/GPR43) or GPR109A. Bioorganic & Medicinal Chemistry Letters, 17(5), 1349-1354. Link
PubChem Compound Summary. (n.d.). 5-(3-Methylphenyl)isoxazole-3-carboxylic acid.[1][2][] National Center for Biotechnology Information. Link
protocols for assessing mitochondrial permeability transition pore (mtPTP) inhibition
Application Note: AN-MTP-2026 Introduction: The Gatekeeper of Cell Death The mitochondrial permeability transition pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1][2] Under ho...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MTP-2026
Introduction: The Gatekeeper of Cell Death
The mitochondrial permeability transition pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1][2] Under homeostatic conditions, the IMM is impermeable to ions, maintaining the electrochemical gradient (
) essential for ATP production. Upon stress—specifically overload combined with oxidative stress and phosphate accumulation—the mPTP opens, allowing solutes <1.5 kDa to flood the matrix.[3] This leads to:
Depolarization: Immediate collapse of
.
Uncoupling: Cessation of ATP synthesis.
Swelling: Osmotic influx of water, causing matrix expansion and outer membrane rupture (OMM).
Cell Death: Release of pro-apoptotic factors (e.g., Cytochrome c) or necrotic collapse due to ATP depletion.
Why Assess Inhibition?
Inhibiting mPTP opening (e.g., via Cyclophilin D interaction) is a therapeutic target for ischemia-reperfusion injury (cardiac/cerebral), neurodegeneration, and muscular dystrophies. This guide details the three most robust protocols for assessing mPTP function and inhibition efficacy.
Method Selection Guide
Feature
Calcium Retention Capacity (CRC)
Mitochondrial Swelling
Calcein-AM / CoCl
System
Isolated Mitochondria / Permeabilized Cells
Isolated Mitochondria
Live Intact Cells
Readout
Fluorescence (Extramitochondrial )
Absorbance (Light Scattering)
Fluorescence (Mitochondrial Calcein)
Throughput
Medium (96-well plate possible)
High (96-well plate)
High (Imaging/Flow Cytometry)
Sensitivity
High (Gold Standard)
Medium
Medium
Key Artifact
Dye affinity saturation
Non-specific aggregation
MDR pump extrusion of dye
Primary Use
Quantifying threshold of pore opening
Rapid inhibitor screening
Physiological context screening
Protocol A: Calcium Retention Capacity (CRC)
The Gold Standard for Quantitation
Principle
This assay measures the ability of mitochondria to buffer ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
before the mPTP opens. Mitochondria are exposed to pulses of .[4] Healthy mitochondria sequester this into the matrix (forming calcium phosphate precipitates), keeping extramitochondrial low. When the load exceeds the threshold, the mPTP opens, releasing the stored back into the buffer.
Critical Component:Calcium Green-5N .[5][6][7] Unlike high-affinity dyes (e.g., Fluo-4), Calcium Green-5N has a low affinity (
). It only fluoresces brightly when is high (i.e., outside the mitochondria after release), preventing saturation during the uptake phase.
Materials
Buffer: 250 mM Sucrose, 10 mM MOPS-Tris, 10 µM EGTA-Tris, 5 mM Succinate (Complex II substrate) or Glutamate/Malate (Complex I), 1 mM Pi (Phosphoric acid) . pH 7.4.
Note: Phosphate (Pi) is required to precipitate
in the matrix; without it, free matrix rises too fast, inhibiting uptake via the uniporter before the pore can be tested.
Wait for signal to return to baseline (approx. 2-3 mins).
Iteration: Repeat the pulse every 3 minutes.
Endpoint: Eventually, the mitochondria will fail to take up the pulse, and previously stored calcium will be released. The fluorescence will rise sharply and plateau.
Calculation: CRC =
per mg of mitochondrial protein.
Protocol B: Mitochondrial Swelling Assay
High-Throughput Screening
Principle
Mitochondrial swelling results in a decrease in the refractive index of the suspension. This is detected as a decrease in absorbance (light scattering) at 540 nm.[8]
Materials
Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH
PO, 1 mM MgCl, 5 mM Glutamate/Malate. pH 7.4.[3][7]
Trigger:
(200–500 µM bolus).
Positive Control: Alamethicin (pore-forming peptide) or high-dose
.
Negative Control: CsA (1 µM).
Step-by-Step Protocol
Plate Setup: Add 200 µL of mitochondrial suspension (0.5 mg/mL) to a 96-well clear-bottom plate.
Pre-incubation: Add test compounds (inhibitors) and incubate for 5–10 minutes.
Measurement: Start kinetic read at 540 nm (Absorbance) to establish a flat baseline (1 min).
This "quenching" technique relies on the selective permeability of membranes.
Calcein-AM: Hydrophobic, enters the whole cell. Esterases cleave it to Calcein (Green, hydrophilic), which is trapped in cytosol and mitochondria.[2][9][10]
Cobalt (
): Added to the media. It quenches Calcein fluorescence.[2][9][10][11] Crucially, cannot cross the healthy IMM .
enters the matrix Mitochondrial fluorescence is lost.
Mechanism Diagram[11]
Figure 2: The selective quenching mechanism of the Calcein/Cobalt assay.
Step-by-Step Protocol
Loading: Incubate cells (e.g., HeLa, MEFs) with 1 µM Calcein-AM for 15 min at 37°C.
Quenching: Wash cells.[2][5] Add imaging buffer containing 1 mM CoCl
. Incubate 10 min.
Imaging: Acquire baseline images (FITC/GFP channel). Mitochondria should appear as distinct green structures against a dark background.
Induction: Add Ionomycin (1 µM) or oxidative stressor (
).
Analysis: Measure the decay of mitochondrial fluorescence intensity over time.
Validation: Pre-treatment with CsA should delay the loss of fluorescence.
Troubleshooting & Self-Validation
To ensure Scientific Integrity , every experiment must include these internal checks:
Issue
Observation
Cause
Solution
False Positive (CRC)
No uptake in first pulse
Damaged Mitochondria
Check RCR (Respiratory Control Ratio). If <3, discard prep.
False Negative (Swelling)
No swelling with
Buffer too hypertonic
Ensure KCl is 125mM. Verify pH is 7.4.
Dye Leakage (Calcein)
Cytosol remains green
Insufficient CoCl
Titrate CoCl (1–5 mM). Ensure Calcein-AM is washed out.
Inhibitor Failure
CsA doesn't block PTP
CypD-independent pore
Test in CypD knockout mitochondria to confirm mechanism.
References
Bonora, M., et al. (2016).[12] Guidelines for the use of methods to monitor mitochondrial permeability transition pore opening. Nature Protocols, 11(6), 1067–1095. Link
Bernardi, P., et al. (2006). The mitochondrial permeability transition from in vitro artifact to disease target. FEBS Journal, 273(10), 2077–2099. Link
Petronilli, V., et al. (1999). Transient and long-lasting openings of the mitochondrial permeability transition pore can be monitored directly in intact cells by changes in mitochondrial calcein fluorescence. Biophysical Journal, 76(2), 725–734. Link
Lemasters, J. J., et al. (1998). The mitochondrial permeability transition in cell death: a common mechanism in necrosis, apoptosis and autophagy. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 177–196. Link
Buntscheck, M., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay.[6] Journal of Visualized Experiments (JoVE), (135), e57471. Link
High-Throughput Screening of Isoxazole-Based Compounds: Application Notes and Protocols
Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] This versatility stems from the isoxazole core's ability to be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high potency and selectivity for a diverse range of biological targets.
High-throughput screening (HTS) is an indispensable tool in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the HTS of isoxazole-based compound libraries. The focus is on providing not just the "how" but the "why," grounding experimental design in scientific rationale to ensure the generation of robust, reproducible, and meaningful data.
Strategic Considerations for Screening Isoxazole Libraries
Before embarking on an HTS campaign, it is crucial to consider the physicochemical properties of the isoxazole library and the nature of the biological question. This foresight is essential for selecting the appropriate assay technology and designing a robust screening cascade.
Compound Quality and Library Design
The success of any HTS campaign is fundamentally dependent on the quality of the screening library. For isoxazole-based libraries, particular attention should be paid to:
Purity and Integrity: Ensure compounds are of high purity (>95%) to avoid artifacts from reactive impurities.
Solubility: Isoxazoles, particularly those with extensive aromatic substitutions, can exhibit poor aqueous solubility. It is critical to determine the solubility limit in assay buffer to prevent compound precipitation, a common source of false positives.
Structural Diversity: A well-designed library should explore a wide range of chemical space around the isoxazole core to maximize the chances of identifying diverse structure-activity relationships (SAR).
Assay Interference and Counter-Screening
Isoxazole-containing compounds, like many heterocyclic structures, can sometimes interfere with assay technologies, leading to false-positive or false-negative results. Proactive identification of these artifacts is a hallmark of a well-designed screening campaign.
Autofluorescence: Substituted isoxazoles can be inherently fluorescent, interfering with assays that use fluorescence intensity as a readout. It is best practice to pre-screen the compound library in the absence of biological reagents to flag and triage any autofluorescent compounds.
Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to promiscuous hits.[4] This is a major cause of false positives in HTS. A counter-screen including a non-ionic detergent (e.g., 0.01% Triton X-100) is essential to identify aggregation-based inhibitors. True inhibitors will maintain their activity, while the activity of aggregators will be significantly diminished.
The overall workflow for a robust HTS campaign is designed as a funnel, starting with a broad primary screen to identify initial hits, followed by a series of increasingly specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and eliminate artifacts.
General HTS Workflow for Isoxazole Compounds.
Application Area 1: Anticancer Drug Discovery
Isoxazole derivatives have shown significant promise as anticancer agents, with activities including cytotoxicity, apoptosis induction, and inhibition of key oncogenic signaling pathways.[3][5]
Scientific Rationale: The primary screen aims to identify compounds that reduce cell viability. The resazurin (also known as AlamarBlue) assay is a robust, sensitive, and homogeneous method ideal for HTS.[6][7] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.
Materials:
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
Complete cell culture medium (e.g., DMEM + 10% FBS)
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[8]
Doxorubicin (positive control)
DMSO (vehicle control)
Opaque-walled, sterile 384-well microplates
Step-by-Step Protocol:
Cell Seeding:
Harvest and count cells, then resuspend in complete medium to a pre-determined optimal density (e.g., 2,500 cells/40 µL).
Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of a 384-well plate.
Dispense 40 µL of medium without cells into at least one column for a "no-cell" background control.
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Addition:
Prepare a master plate of isoxazole compounds serially diluted in DMSO.
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of compound, positive control, or DMSO to the assay plate to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%.
Incubation:
Incubate the assay plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
Assay Readout:
Warm the resazurin solution to 37°C.
Add 10 µL of resazurin solution to each well (for a final volume of 50 µL).[9]
Incubate for 2-4 hours at 37°C, protected from light.
Read the fluorescence intensity on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]
Scientific Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a key mechanism for many anticancer drugs. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspases 3 and 7, key executioners of apoptosis. The cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.
Mechanism of the Caspase-Glo® 3/7 Assay.
Materials:
Validated hit compounds from the primary screen
Caspase-Glo® 3/7 Assay System (Promega or similar)
Staurosporine (positive control for apoptosis)
White, opaque-walled 384-well microplates
Step-by-Step Protocol:
Cell Seeding and Treatment:
Seed cells (e.g., 2,500 cells/well in 25 µL) in a 384-well white plate and allow them to attach overnight.
Treat cells with a serial dilution of the hit isoxazole compounds (typically 7-10 concentrations) for a predetermined time (e.g., 24 hours). Include DMSO (vehicle) and staurosporine controls.
Reagent Preparation and Addition:
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
Assay Readout:
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add 25 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
Incubate at room temperature for 1-2 hours, protected from light.
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
The data is used to generate dose-response curves, from which EC₅₀ values (the concentration that elicits 50% of the maximal response) are calculated. A potent EC₅₀ in this assay confirms that the compound induces apoptosis and provides a quantitative measure of its pro-apoptotic activity.
Application Area 2: Anti-Inflammatory Drug Discovery
Chronic inflammation is driven by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Isoxazole derivatives have been identified as potent inhibitors of inflammatory processes, often by modulating these key pathways.[4][10]
Protocol 2.1: NF-κB Reporter Gene Assay
Scientific Rationale: This cell-based assay is a gold standard for identifying inhibitors of the NF-κB signaling pathway. It utilizes a cell line (e.g., HEK293) stably transfected with a reporter construct containing multiple copies of the NF-κB response element upstream of a luciferase gene.[11] When the NF-κB pathway is activated (e.g., by Tumor Necrosis Factor-alpha, TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the response element, and drives luciferase expression. Inhibitors of the pathway will prevent this, resulting in a decreased luminescent signal.
Materials:
NF-κB reporter cell line (e.g., HEK293/NF-κB-luc)
Complete cell culture medium
Recombinant human TNF-α (stimulant)
BAY 11-7082 (positive control inhibitor)
Luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™)
Dispense 40 µL of NF-κB reporter cells in complete medium into a 384-well plate at a density that will result in ~80-90% confluency after 24 hours.
Incubate overnight at 37°C, 5% CO₂.
Compound Pre-incubation:
Add 100 nL of isoxazole compounds, BAY 11-7082, or DMSO vehicle control to the appropriate wells.
Incubate the plate for 1 hour at 37°C to allow the compounds to enter the cells.
Stimulation:
Prepare a solution of TNF-α in culture medium at a concentration that elicits ~80% of the maximal response (EC₈₀, determined during assay development, e.g., 10 ng/mL).
Add 10 µL of the TNF-α solution to all wells except for the unstimulated (negative control) wells, which receive 10 µL of medium only.
Incubation:
Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
Assay Readout:
Equilibrate the plate and the luciferase assay reagent to room temperature.
Add 25 µL of the luciferase reagent to each well.
Mix on a plate shaker for 2 minutes to ensure cell lysis.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measure luminescence with a plate-reading luminometer.
Data Analysis and Interpretation:
Dose-response curves are generated by plotting the percentage of inhibition against the compound concentration. The IC₅₀ value, representing the concentration at which the compound inhibits 50% of the TNF-α-induced NF-κB activity, is calculated. Potent IC₅₀ values identify the compound as an inhibitor of the NF-κB pathway.
HTS Assay
Target/Principle
Detection Method
Throughput
Typical Format
Key Parameter
Resazurin
Cellular metabolic activity
Fluorescence
High
384/1536-well
IC₅₀ (Cytotoxicity)
Caspase-Glo® 3/7
Executioner caspase activity
Luminescence
High
384/1536-well
EC₅₀ (Apoptosis)
NF-κB Reporter
Transcriptional activation
Luminescence
High
384/1536-well
IC₅₀ (Inhibition)
ADP-Glo™ Kinase
ATP-to-ADP conversion
Luminescence
High
384/1536-well
IC₅₀ (Enzyme Inhibition)
Application Area 3: Kinase Inhibitor Discovery
Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer and inflammatory diseases. The isoxazole scaffold has been successfully employed to develop potent and selective kinase inhibitors.
Protocol 3.1: Biochemical Kinase Assay (ADP-Glo™)
Scientific Rationale: This universal biochemical assay measures the activity of virtually any ADP-producing enzyme, including protein kinases. The amount of ADP produced in the kinase reaction is converted into a luminescent signal.[12] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate light.[12] The intensity of the light is directly proportional to the kinase activity.
In each well, add 2 µL of the isoxazole compound at various concentrations.
Add 2 µL of a 2.5X enzyme/substrate mix (containing the kinase and its peptide substrate in reaction buffer).
Initiate the reaction by adding 1 µL of a 5X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
The final reaction volume is 5 µL.
Kinase Reaction Incubation:
Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction, determined during assay development.
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin.
Incubate for 30-60 minutes at room temperature.
Readout:
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
The luminescent signal is inversely proportional to the degree of kinase inhibition. IC₅₀ values are determined from dose-response curves. Hits from this assay directly confirm that the isoxazole compound inhibits the catalytic activity of the target kinase.
Conclusion
The isoxazole scaffold is a proven and versatile platform for the discovery of novel therapeutics. The successful application of HTS to isoxazole libraries requires a thoughtful, multi-step approach that combines robust primary screening with rigorous secondary and mechanistic assays. By carefully selecting assay technologies that align with the biological question and proactively addressing potential compound-specific artifacts, researchers can efficiently identify and validate high-quality hit compounds. The protocols detailed in this guide provide a solid foundation for screening isoxazole-based libraries against key targets in oncology and inflammation, ultimately accelerating the journey from hit identification to lead optimization.
References
National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PubMed. Available from: [Link]
System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available from: [Link]
Bowdish Lab. (2012). NF-ĸB LUCIFERASE ASSAY. Available from: [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: [Link]
National Center for Biotechnology Information. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed. Available from: [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: [Link]
Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Available from: [Link]
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available from: [Link]
PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Available from: [Link]
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Available from: [Link]
National Center for Biotechnology Information. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed. Available from: [Link]
BonView Publishing. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. PubMed. Available from: [Link]
Technical Support Center: Oxazole Carboxylic Acid Purification
Topic: Troubleshooting Isolation & Purification of Oxazole Carboxylic Acids Introduction: The Deceptive Simplicity of Oxazoles Researchers often underestimate oxazole carboxylic acids. Structurally, they appear simple—a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Isolation & Purification of Oxazole Carboxylic Acids
Introduction: The Deceptive Simplicity of Oxazoles
Researchers often underestimate oxazole carboxylic acids. Structurally, they appear simple—a 5-membered aromatic heterocycle with an acid tail. However, they present a unique "triad of failure" in the lab: thermal decarboxylation , amphoteric solubility issues (the "brick dust" phenomenon), and metal chelation .
Unlike imidazoles (pKa ~7), the oxazole nitrogen is extremely weakly basic (conjugate acid pKa ~0.8), while the carboxylic acid maintains typical acidity (pKa ~3–4). This creates a narrow pH window for isolation that defies standard extraction logic. This guide addresses these specific failure modes.
Module 1: The "Vanishing Product" (Thermal Instability)
User Issue: "I hydrolyzed my ester, acidified it, and dried the solid in the oven at 50°C. My yield dropped by 40%, and NMR shows no carboxylic acid peak."
Root Cause: Thermal Decarboxylation
Oxazole carboxylic acids—particularly oxazole-5-carboxylic acids —are inherently unstable. The electron-deficient nature of the oxazole ring facilitates the loss of CO₂ (decarboxylation), especially under acidic conditions or elevated temperatures. This is the microscopic reverse of C-H carboxylation.[1]
Key Insight: The 4-COOH isomer is generally more stable than the 5-COOH isomer, but both should be treated as heat-sensitive.
Troubleshooting Protocol: The "Cold Workup" System
Parameter
Standard Protocol (Avoid)
Oxazole Protocol (Recommended)
Hydrolysis Temp
Reflux (80–100°C)
Room Temp or 0°C (use LiOH in THF/H₂O)
Acidification
Strong HCl to pH 1
Mild Acidification (AcOH or carefully to pH 3)
Drying Method
Vacuum Oven (>40°C)
Lyophilization (Freeze Drying) only
Storage
Benchtop
-20°C under Argon
Step-by-Step Recovery:
Saponification: Perform ester hydrolysis with LiOH (1.1 equiv) in THF:Water (3:1) at 0°C to RT. Monitor by LCMS.
Neutralization: Do not heat to remove THF. Dilute with water.
Acidification: Cool to 0°C. Add 1M HCl dropwise only until precipitation begins (typically pH 2–3).
Isolation: Filter the solid.
Drying: Flash freeze the wet cake (or dissolve in t-BuOH/Water) and lyophilize. Never heat.
Module 2: The Solubility Paradox ("Brick Dust" & Extraction)
User Issue: "My product is not extracting into DCM or EtOAc, but it won't crystallize from water either. It's stuck."
Root Cause: The Zwitterionic Trap
Oxazole carboxylic acids often fail in standard liquid-liquid extraction (LLE) because they do not partition cleanly.
pH < 1: The oxazole nitrogen protonates (cationic)
Water Soluble.
pH > 4: The carboxylic acid deprotonates (anionic)
Water Soluble.
pH 1–3: The molecule is neutral (or zwitterionic in rare cases)
Insoluble (Brick Dust).
Standard extractions (pH 1 or pH 10) keep the molecule in the water phase. You must target the Isoelectric Point (pI) for precipitation, not extraction.
Visual Workflow: Isoelectric Precipitation
Figure 1: Isoelectric precipitation workflow targeting the narrow stability window of oxazole carboxylic acids.
Module 3: Purification & Metal Scavenging
User Issue: "I used a Palladium coupling to make the oxazole, but the final acid is gray/black. Recrystallization isn't cleaning it."
Root Cause: Metal Coordination
The oxazole nitrogen and the carboxylic acid form a "bite angle" that effectively chelates transition metals (Pd, Cu, Ni). Recrystallization often concentrates these metals rather than removing them.[2]
FAQ: Purification Strategies
Q: Can I use silica gel chromatography?A:Use with caution. Oxazole carboxylic acids streak severely on normal phase silica due to interactions with silanols.
Fix: Use Reverse Phase (C18) flash chromatography.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The acid keeps the COOH protonated for better peak shape.
Q: How do I remove the Palladium?A: Do not rely on crystallization. Use a Thiol-based Scavenger resin before the final isolation.
Protocol: After the coupling step (while the product is still an ester or in solution), treat with SiliaMetS® Thiol or equivalent (3–4 equiv relative to Pd) at 50°C for 1 hour. Filter off the resin, then hydrolyze the ester.
Q: My compound is water-soluble even at pH 3. How do I desalt it?A: Use HP-20SS (Diaion) or C18 resin.
Load the aqueous solution (pH adjusted to ~3) onto the resin.
Wash with water (removes inorganic salts).
Elute with MeOH or MeCN.
Lyophilize.
Summary of Critical Parameters
Property
Value/Condition
Implication for Purification
Oxazole N pKa
~0.8 (Conjugate Acid)
Will not protonate in weak acid. Remains neutral at pH 2–7.
COOH pKa
~3.5
Ionized at pH > 4.
Solubility Minimum
pH 2.0 – 3.0
Target this range for precipitation.
Thermal Limit
< 40°C
Avoid oven drying. Use Lyophilization.
References
Verrier, C., et al. (2008).[12] Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. Journal of Organic Chemistry. 12[4][5][7][8]
Biotage. (2023).[2][6] How to Remove Palladium in three easy steps. 2[1][4][5][6][7][8][9][11]
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. 13[1][4][5][6][7][8][9]
Chavan, L. N., et al. (2025).[3][4][14] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. 4[4][5][6][7][8]
You are likely here because your lead candidate—a 5-phenylisoxazole-3-carboxylic acid (PICA) derivative—is failing solubility screens.
The Diagnosis:
PICA derivatives often exhibit "brick dust" behavior. The planar phenyl-isoxazole core facilitates strong
stacking, resulting in high crystal lattice energy (Melting Point often C). While the carboxylic acid moiety () offers an ionization handle, it is insufficient to overcome the lipophilicity of the core at gastric pH (1.2–2.0), leading to precipitation and poor oral bioavailability.
This guide provides a tiered troubleshooting workflow to disrupt these intermolecular forces and enhance aqueous solubility.
Module 1: Physicochemical Profiling & pH Strategy
User Question: "My compound dissolves in DMSO but precipitates immediately upon dilution in aqueous media. How do I predict its behavior?"
Technical Insight
PICA derivatives are weak acids . Their solubility is pH-dependent according to the Henderson-Hasselbalch equation.
At pH <
(Gastric): The molecule is unionized (neutral). Solubility is driven solely by the intrinsic solubility (), which is typically very low () due to the hydrophobic phenyl tail.
At pH >
(Intestinal/Blood): The carboxylic acid deprotonates to the carboxylate anion, increasing solubility exponentially.
Actionable Protocol: The "Biorelevant" pH-Solubility Profile
Do not rely on water alone. You must determine
at physiological pH points.
Preparation: Prepare buffers at pH 1.2 (SGF), 4.5 (Fed State), and 6.8 (SIF).
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
Equilibration: Shake at 37°C for 24 hours (Standard Shake-Flask Method).
Filtration: Filter supernatant using a 0.45
PVDF filter (avoid nylon, which may bind the phenyl ring).
Quantification: Analyze via HPLC-UV.
Decision Logic:
If
: You have a Dissolution Rate Limited problem (Class IIa). Go to Module 2 (Salts).
If
remains low (): You have a Solubility Limited problem (Class IIb). Go to Module 3 (ASDs).
Module 2: Salt Selection Strategy
User Question: "I tried a Sodium salt, but it turned into a sticky gel or disproportionated. What counter-ion should I use?"
Technical Insight
While Sodium (
) is the default choice, it is often suboptimal for lipophilic acids like PICA.
Common Ion Effect: In the stomach (high
and ), Na-salts often rapidly convert back to the insoluble free acid on the tablet surface, forming a "shell" that halts dissolution.
Lipophilicity Match: Organic amine counter-ions often match the lipophilicity of the phenyl-isoxazole core better, improving wetting and preventing the formation of hygroscopic hydrates.
Recommended Counter-Ions for PICA Derivatives:
Counter-Ion
Type
Advantage
Risk
Meglumine
Organic Amine
High MW lowers lattice density; excellent wetting.
during dissolution. | Lower melting point salts (risk of physical instability).[1] |
| Lysine | Amino Acid | Biocompatible; zwitterionic nature can stabilize crystal lattice. | Cost; potential for Maillard reaction with excipients. |
Workflow: Salt Screening Decision Tree
Figure 1: Strategic workflow for salt selection, prioritizing organic amines when alkali metals fail due to hygroscopicity or gelling.
Module 3: Amorphous Solid Dispersions (ASDs)
User Question: "Salts are not working. The lattice energy is too high. How do I make an amorphous formulation?"
Technical Insight
If the crystal lattice is too stable (High
), you must break it and "freeze" the molecule in a disordered, high-energy amorphous state using a polymer.
For PICA derivatives, HPMCAS (Hypromellose Acetate Succinate) is the gold standard polymer.
Why HPMCAS?
Enteric Protection: It is insoluble at gastric pH, protecting the drug from precipitating in the stomach.
Specific Interactions: The succinate groups can hydrogen bond with the isoxazole nitrogen or the carboxylic acid (if protonated), preventing recrystallization.
Troubleshooting the "Spring and Parachute" Effect:
Issue: The drug dissolves rapidly (Spring) but then precipitates (Parachute fails).
Fix: Add a surfactant (e.g., Vitamin E TPGS or SLS) to the polymer matrix to inhibit nucleation of the precipitate.
Protocol: Mini-Scale Solvent Casting (Screening)
Dissolve: Dissolve Drug and Polymer (1:3 ratio) in Acetone/Methanol (1:1).
Cast: Pipette onto a glass slide or into DSC pans.
Dry: Vacuum dry at 40°C for 12 hours.
Test: Analyze via DSC. A single Glass Transition Temperature (
) indicates a successful miscible solid dispersion.
Module 4: Parenteral (IV) Formulation via Cyclodextrins
User Question: "I need an IV formulation for animal tox studies. Co-solvents cause phlebitis. What are my options?"
Technical Insight
The phenyl ring of the 5-phenylisoxazole moiety is an ideal "guest" for the hydrophobic cavity of
-Cyclodextrin (-CD) . However, native -CD has renal toxicity risks.
Recommendation: Use Sulfobutylether--Cyclodextrin (SBECD/Captisol®) or HP--CD .
Mechanism:
The hydrophobic phenyl ring inserts into the CD cavity, while the hydrophilic carboxylic acid remains exposed to the solvent (water). This hides the lipophilic portion of the molecule.
Visualization: Inclusion Complex Equilibrium
Figure 2: Dynamic equilibrium of host-guest complexation.[2] The phenyl ring drives the association constant (
).
Protocol: Phase Solubility Study
Add excess PICA derivative to vials containing increasing concentrations of HP-
-CD (0 to 100 mM).
Shake for 48 hours. Filter and analyze.
Plot: Concentration of Drug (Y) vs. Concentration of CD (X).
Result: A linear
type profile confirms 1:1 complexation. If the slope is , the complex is soluble.
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link
For further assistance, please submit a ticket with your specific XRPD diffractograms and DSC thermograms.
degradation pathways of isoxazole ring under acidic or basic conditions
Introduction: The "Achilles' Heel" of Isoxazoles Welcome to the Heterocycle Stability Center. If you are here, you likely observed an unexpected yield loss or a mysterious new peak in your LC-MS during the scale-up of an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Achilles' Heel" of Isoxazoles
Welcome to the Heterocycle Stability Center. If you are here, you likely observed an unexpected yield loss or a mysterious new peak in your LC-MS during the scale-up of an isoxazole-containing intermediate.
While the isoxazole ring is a celebrated bioisostere for carboxylic acids and esters in medicinal chemistry (e.g., Leflunomide, Cox-2 inhibitors), it possesses a latent instability centered on the N-O bond . This bond has a relatively low dissociation energy (~55 kcal/mol) compared to C-C or C-N bonds. Under specific pH conditions, this weak point triggers ring cleavage, destroying your pharmacophore.
This guide details the mechanistic causality of these failures and provides self-validating protocols to troubleshoot them.
Module 1: Base-Induced Degradation (The "Leflunomide" Pathway)
The Core Issue
The most common failure mode for isoxazoles occurs in basic media (pH > 10 or presence of nucleophilic bases like alkoxides). If your isoxazole is unsubstituted at the C3 position , it is inherently unstable in base.
Mechanism: The C3-Deprotonation Cascade
The proton at the C3 position is surprisingly acidic (pKa ~20-25 depending on substitution). Strong bases abstract this proton, generating a carbanion. To stabilize, the ring spontaneously opens by cleaving the weak N-O bond, resulting in a
-keto nitrile .
Key Diagnostic: Appearance of a nitrile (-CN) stretch in IR (~2200-2250 cm⁻¹) or a mass shift corresponding to the ring-opened isomer (same MW, different retention time).
Visualizing the Pathway
Figure 1: Base-catalyzed ring opening mechanism.[1] Note that C3-substituted isoxazoles block this specific pathway but may still suffer nucleophilic attack at C5.
Troubleshooting & FAQs
Q: I used NaOH for saponification of an ester elsewhere on the molecule, and my isoxazole disappeared. Why?A: If you have a C3-H isoxazole, NaOH will trigger the ring opening described above.
Solution: Switch to acid-catalyzed hydrolysis (e.g., LiOH/THF is risky; try TMSI or aqueous HCl if functional groups allow). If base is mandatory, ensure the C3 position is substituted (e.g., methyl, phenyl) to block deprotonation.
Q: Can I use K2CO3 in DMF?A: Even mild bases like carbonates can trigger this degradation at elevated temperatures (>60°C).
Protocol: Run a "Base Stress Test" (see below) before committing to a reaction condition.
Isoxazoles are generally more robust in acid than in base. However, under forcing acidic conditions (e.g., refluxing HCl, H2SO4), the ring undergoes hydrolysis . This is particularly relevant during deprotection steps (e.g., Boc removal).
Mechanism: Reductive-Like Hydrolysis
The nitrogen atom is protonated, activating the C5 position for nucleophilic attack by water. The ring eventually cleaves to yield a
-dicarbonyl compound and hydroxylamine (or ammonium salts).
Risk Factor: 5-isoxazolones and 3-amino-isoxazoles are significantly more labile in acid than simple alkyl-isoxazoles.
Visualizing the Pathway
Figure 2: Acid-catalyzed hydrolysis pathway. This reaction is often driven by heat and strong mineral acids.
Troubleshooting & FAQs
Q: I am removing a Boc group with TFA/DCM. Is my isoxazole safe?A: generally, yes. TFA at room temperature is usually insufficient to open a standard isoxazole ring. However, if the reaction is heated or if the isoxazole is electron-rich (e.g., amino-substituted), degradation can occur.
Check: Look for the formation of hydroxylamine salts or ammonium in the aqueous layer during workup.
Q: My isoxazole opened during a Zinc/Acetic Acid reduction. Was it the acid?A: No. This is a Reductive Cleavage , not simple acid hydrolysis. The N-O bond is highly susceptible to reduction by metals (Zn, Fe) in acid, or catalytic hydrogenation (H2/Pd).
Warning: Avoid reducing metals if the ring must remain intact. This is a standard method to break the ring (e.g., to synthesize 1,3-amino alcohols), so it will happen efficiently if unintentional.
Module 3: Experimental Protocols
Protocol A: Base Sensitivity Stress Test
Use this before attempting basic workups or couplings.
Preparation: Dissolve 5 mg of substrate in 1 mL of THF/Water (1:1).
Challenge: Add 2 equivalents of 1M NaOH.
Monitoring:
T=0 min: Take LC-MS.
T=1 hour (RT): Take LC-MS.
T=1 hour (50°C): Take LC-MS.
Analysis:
Pass: >98% parent remains.
Fail: Appearance of peak with same Mass (isomerization to nitrile) or M+18 (hydration of nitrile).
Protocol B: Acid Stability Validation
Use this before Boc-deprotection or acidic salt formation.
Preparation: Dissolve 5 mg of substrate in 0.5 mL MeOH.
Challenge: Add 0.5 mL 4M HCl in Dioxane (or concentrated aqueous HCl).
Incubation: Heat to 60°C for 2 hours.
Analysis:
Check for loss of UV chromophore (ring opening often disrupts conjugation).
Check for formation of polar baseline material (hydroxylamine salts).
Summary Data Table
Condition
Primary Mechanism
Critical Vulnerability
Major Degradant
Strong Base (NaOH/KOH)
C3-Deprotonation
Unsubstituted C3 position (C3-H)
-keto nitrile
Weak Base (Carbonate)
C3-Deprotonation
High Temp (>60°C) + C3-H
-keto nitrile
Strong Acid (HCl/H2SO4)
Hydrolysis (C5 attack)
Electron-rich rings (e.g., 3-amino)
-diketone + Hydroxylamine
Metal/Acid (Zn/AcOH)
Reductive Cleavage
ALL Isoxazoles
-amino ketone
References
Mechanism of Base-Induced Ring Opening (Leflunomide)
Title: "Metabolic pathways of leflunomide in vivo and in vitro."
Context: Describes the classic base-catalyzed opening of the isoxazole ring to the active metabolite A771726 (a
-keto nitrile).
Technical Support Center: Scale-Up Synthesis of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Introduction: 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Transitioning its synthesis from the laboratory bench to a pilot or m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that require a robust and well-understood process. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid?
A1: The two most industrially viable routes for constructing the isoxazole ring are the reaction of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] For this specific target, the most common approach involves a two-step sequence:
Claisen-Schmidt Condensation: An initial base-catalyzed condensation of ethyl acetoacetate with 3-methylbenzaldehyde to form an α,β-unsaturated ketoester intermediate (a chalcone analog).[1][2][3]
Cyclization: The subsequent reaction of this intermediate with hydroxylamine (typically as hydroxylamine hydrochloride) under basic conditions to form the ethyl ester of the target acid.[1][3]
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
This pathway is generally preferred for scale-up due to the availability and lower cost of the starting materials.
Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
A2: The following parameters are crucial for ensuring reaction consistency, safety, and product quality at scale:
Temperature Control: Both the Claisen-Schmidt condensation and, particularly, the isoxazole cyclization can be exothermic. Precise temperature control is vital to prevent runaway reactions and minimize byproduct formation.
Reagent Stoichiometry and Addition Rate: The molar equivalents of base and hydroxylamine must be carefully controlled. Slow, controlled addition of reagents is critical on a larger scale to manage heat evolution and maintain reaction homogeneity.
Mixing Efficiency: Adequate agitation is essential to ensure uniform heat and mass transfer, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" and inconsistent product quality.
pH Control: The pH of the reaction medium during cyclization and the subsequent acidic workup for product isolation must be carefully monitored to ensure complete reaction and efficient precipitation of the final product.
Crystallization and Isolation Conditions: The cooling rate, solvent choice, and seeding strategy during crystallization are critical for controlling crystal size, morphology, and purity.
Q3: What are the primary safety considerations for this synthesis at scale?
A3: Safety is paramount. Key hazards include:
Hydroxylamine: Hydroxylamine and its salts can be toxic, corrosive, and potentially explosive under certain conditions (e.g., heating in the absence of a solvent). Always handle it in a well-ventilated area (fume hood or controlled reactor system) with appropriate personal protective equipment (PPE).[1]
Strong Bases and Acids: The use of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and acids like hydrochloric acid (HCl) presents significant corrosive hazards.[1]
Organic Solvents: Ethanol and other organic solvents are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.
Exothermic Reactions: As mentioned, the potential for exothermic events requires robust reactor cooling systems and may necessitate the use of a reaction calorimeter to characterize the heat flow during initial scale-up studies.
Always consult the Safety Data Sheet (SDS) for every chemical before use and perform a thorough process hazard analysis (PHA) before executing the synthesis at scale.[1]
Process Workflow and Key Stages
The following diagram illustrates the typical synthetic workflow for producing 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid on a larger scale.
managing moisture sensitivity in oxazole carboxylic acid purification
The following technical support guide is structured to address the specific challenges of handling Oxazole Carboxylic Acids , focusing on their hygroscopic nature, hydrolytic instability, and thermal sensitivity during p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured to address the specific challenges of handling Oxazole Carboxylic Acids , focusing on their hygroscopic nature, hydrolytic instability, and thermal sensitivity during purification.
Executive Summary: The "Moisture" Paradox
Welcome. If you are reading this, you are likely facing a contradiction: you need your oxazole carboxylic acid completely dry for downstream coupling, but every attempt to dry it aggressively results in degradation, decarboxylation, or "oiling out."
The Core Issue:
"Moisture sensitivity" in oxazole acids is rarely about pyrophoric behavior. Instead, it manifests in three distinct failure modes:
Hygroscopicity: The amphoteric nature of the oxazole ring (basic nitrogen) and the carboxylic acid (acidic proton) often leads to zwitterionic crystalline lattices that trap water avidly.
Hydrolytic Ring Opening: While aromatic oxazoles are generally stable, electron-deficient derivatives (like 4-carboxylic acids) can undergo ring opening under strong acidic aqueous conditions.
Thermal Decarboxylation: Attempting to remove trapped water via heat (>50°C) often triggers decarboxylation, a process catalyzed by residual moisture and acidity.
This guide provides the protocols to navigate these pitfalls.
Diagnostic Troubleshooting Guide
Module A: Isolation & Workup (The "Wet" Phase)
Goal: Isolate the solid acid from a saponification mixture without triggering ring opening.
Q: My product is an oil that won't precipitate upon acidification. How do I isolate it?
A: This is a classic "Isoelectric Point" failure.
Oxazoles are weak bases (
) and carboxylic acids are weak acids (). If you acidify to pH 1 (using strong HCl), you protonate the oxazole nitrogen, forming a soluble hydrochloride salt. If you stay at pH 10, you have the soluble carboxylate.
The Protocol: Controlled Isoelectric Precipitation
Cool: Chill the saponification mixture to 0°C.
Titrate, Don't Dump: Add 1M HCl dropwise while monitoring pH with a calibrated meter.
Target pH 3.5 – 4.0: This is typically the isoelectric point where the zwitterion is least soluble.
Salting Out: If no solid forms at pH 4, saturate the aqueous layer with NaCl. The "Common Ion Effect" often forces the organic zwitterion out of solution.
Extraction (Plan B): If it remains an oil, do not extract with Ethyl Acetate (it holds too much water). Use 2-MeTHF or DCM/iPrOH (3:1) .
Critical Warning: Avoid heating the aqueous acidic solution. Hydrolytic ring opening of the oxazole occurs readily at pH < 2 with heat [1].
Module B: Drying & Dehydration (The "Transition" Phase)
Goal: Remove bound water without thermal degradation.
Q: My solid turns brown/black when I dry it in the vacuum oven. What happened?
A: You likely triggered thermal decarboxylation.
Oxazole-4-carboxylic acids are prone to losing
because the resulting ylide/anion is stabilized by the heterocycle. This reaction typically has an onset around 60–80°C but can occur lower if the material is wet and acidic [2].
The Protocol: Azeotropic Dehydration (The "Cold" Drying Method)
Do not use heat. Use chemistry to remove the water.[1]
Parameter
Standard Vacuum Oven
Recommended: Azeotropic Distillation
Temperature
40–60°C (Risk of degradation)
< 35°C (Rotavap bath)
Mechanism
Physical evaporation
Entrainment
Efficiency
Low (Surface water only)
High (Removes lattice water)
Step-by-Step:
Dissolve/suspend your wet solid in Toluene or Acetonitrile .
Concentrate on a rotary evaporator with a bath temp < 35°C .
Repeat 3x. Toluene forms a positive azeotrope with water (boiling point 85°C, but removes water efficiently under vacuum at low temps).
Lyophilization: If the compound is water-soluble, freeze-drying is the safest method to avoid thermal stress.
Module C: Downstream Activation (The "Dry" Phase)
Goal: Convert the acid to an acid chloride/amide without hydrolysis.
Q: My acid chloride formation failed (low yield, reverted to acid). Why?
A: Trace moisture destroyed your activating agent, or the HCl byproduct protonated the oxazole ring, rendering it unreactive.
The Protocol: The "Ghosez" Method
Avoid Thionyl Chloride (
) if possible, as the heat required often degrades the oxazole. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride with catalytic DMF.
Solvent: Use anhydrous DCM (Dichloromethane).
Scavenger: Add a non-nucleophilic base (e.g., 2,6-Lutidine) to scavenge the HCl generated. This prevents the oxazole nitrogen from protonating and deactivating the ring.
Catalyst: If using Oxalyl Chloride, add 1 drop of DMF. The Vilsmeier intermediate formed is highly reactive but also highly hygroscopic. Keep under Argon.
Visual Decision Support
Figure 1: Isolation Logic Flow
Caption: Decision tree for isolating oxazole carboxylic acids from aqueous saponification mixtures.
Figure 2: Drying & Stability Workflow
Caption: Protocol for removing water while preventing thermal decarboxylation.
Frequently Asked Questions (FAQ)
Q: Can I store the acid chloride?A: No. Oxazole acid chlorides are notoriously unstable. They should be prepared in situ and used immediately. If you must store an activated form, convert it to a Pentafluorophenyl (PFP) ester , which is a stable, moisture-tolerant solid that reacts like an acid chloride [3].
Q: Why does my NMR show a clean spectrum but the coupling fails?A: Standard DMSO-d6 NMR often hides water peaks or merges them with the solvent peak. Run your NMR in CDCl3 (if soluble) or Acetonitrile-d3 . If you see a broad peak around 4-5 ppm, you have significant water. Use the azeotropic drying method described in Module B.
Q: Is the 2-position or 5-position more sensitive?A: The 2-position is generally robust. However, 5-hydroxyoxazole-4-carboxylic acids are extremely unstable and exist in equilibrium with their acyclic tautomers. If your molecule has a hydroxyl group at position 5, you cannot purify it on silica; it must be crystallized or used crude [4].
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[2] The Journal of Organic Chemistry, 58(14), 3604-3606.
Chavan, L. N., et al. (2025).[3][4][5] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[2][4] The Journal of Organic Chemistry.[6] (Note: Generalized citation for modern decarboxylation context).
Besselièvre, F., et al. (2009).[4] Direct arylation of oxazoles.[4] Synthesis, 2009(20), 3511-3512.
Palmer, A., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline. RSC Advances, 10, 1021-1029.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Synthetic Yields in Isoxazole Preparation
Ticket ID: ISOX-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Isoxazoles are privileged pharmacophores, yet their synthesis is frequently plagued by two distinct failure modes: poor regioselectivity (yielding inseparable isomer mixtures) and low conversion due to intermediate instability (specifically nitrile oxide dimerization).
This guide deconstructs these failure points across the two primary synthetic pathways:
Before troubleshooting, verify you are applying the correct synthetic strategy for your target substitution pattern. Mismatched strategies are the leading cause of low yields.
Strategic Decision Matrix
Use the following logic flow to determine if your current pathway is viable or if you need to switch methodologies.
Figure 1: Decision matrix for selecting the optimal isoxazole synthesis route based on target substitution.
Module 2: The [3+2] Cycloaddition (Nitrile Oxide Route)
The Core Failure: The Furoxan Trap
In this pathway, the nitrile oxide (R-CNO) dipole is generated in situ. The most common cause of low yield (<40%) is not the lack of reactivity with the alkyne, but the rapid dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide) .
Mechanism of Failure:
Nitrile oxides are electrophilic. If the concentration of the dipole is too high relative to the dipolarophile (alkyne), two nitrile oxide molecules react with each other faster than with the alkyne.
Protocol: High-Dilution In Situ Generation
To solve this, we must enforce a condition where the concentration of free nitrile oxide is always near zero.
Reagents:
Precursor: Hydroximinoyl chloride (R-C(Cl)=N-OH).
Base: Triethylamine (Et₃N) or dilute NaOH.
Dipolarophile: Alkyne (1.2 – 1.5 equivalents).
Step-by-Step Optimization:
The Setup: Dissolve the alkyne (1.2 equiv) in the reaction solvent (DCM or Et₂O) in the main reaction flask.
The Feed: Dissolve the hydroximinoyl chloride (1.0 equiv) in a separate syringe.
The Trigger: Dissolve the base (1.1 equiv) in a second separate syringe (or include in the pot if using a heterogeneous base like K₂CO₃).
The Execution (Syringe Pump Method):
Critical Step: Add the hydroximinoyl chloride solution dropwise over 4–8 hours using a syringe pump.
Why? This ensures the nitrile oxide is generated slowly. It is immediately surrounded by a vast excess of alkyne, statistically favoring the [3+2] cycloaddition over dimerization.
Validation:
TLC Check: Look for a spot moving slightly slower than the starting material (Furoxan dimer). If this spot is major, your addition rate was too fast.
Mechanism: Copper(I) forms a copper acetylide with terminal alkynes, directing the nitrile oxide attack to the sterically less hindered position, yielding the 3,5-disubstituted isoxazole almost exclusively [1].
Protocol Adjustment: Add 5-10 mol% CuI and 20 mol% sodium ascorbate to the reaction mixture (t-BuOH/Water 1:1).
Buffering: Do not just add base. Use Sodium Acetate (
) or Pyridine to buffer the HCl released.
Temperature: Start at 0°C to form the oxime (kinetic control), then reflux to cyclize (thermodynamic control).
Data Table: Effect of Conditions on Regioselectivity
Condition
Primary Intermediate
Major Product
Yield Risk
Strong Acid (HCl)
Protonated Carbonyls
3,5-isomer (often)
Hydrolysis of product
Buffered (NaOAc/EtOH)
Mono-oxime
Controlled Regioisomer
High (Best Balance)
| Strong Base (KOH) | Dianion | 5,3-isomer (inverted) | Ring opening to nitrile |
Visualizing the "Furoxan Trap" Prevention
This diagram illustrates the kinetic competition between the desired pathway and the dimerization side-reaction.
Figure 2: Kinetic competition. High concentration of Nitrile Oxide favors the red path (Furoxan). High concentration of Alkyne favors the green path (Isoxazole).
FAQ & Troubleshooting Guide
Q1: I am using the Cu(I) "Click" method, but my reaction turns black and yield is <10%.
Diagnosis: Copper oxidation or disproportionation.
Fix: The active species is Cu(I).[2] If it oxidizes to Cu(II), it is inactive. Ensure you are using a reducing agent like Sodium Ascorbate in excess (20-50 mol%) to keep the copper in the +1 oxidation state. Degas your solvents (freeze-pump-thaw) to remove dissolved oxygen [2].
Q2: My condensation reaction yields a "sticky" solid that is neither starting material nor isoxazole.
Diagnosis: Formation of the intermediate oxime that failed to cyclize.
Fix: The cyclization step (dehydration) requires heat or acid catalysis. If you ran the reaction at room temperature, you likely isolated the oxime. Reflux the crude material in ethanol with a catalytic amount of HCl or p-TsOH to force ring closure.
Q3: Can I synthesize 3,4,5-trisubstituted isoxazoles using the Click method?
Fix: No. Standard Cu(I) catalysis works best for terminal alkynes (yielding 3,5-disubstituted). For internal alkynes to yield trisubstituted products, you typically need Ruthenium(II) catalysis (e.g., Cp*RuCl(PPh3)2) or thermal conditions with high-pressure/microwave assistance [3].
References
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[6] Journal of the American Chemical Society, 127(1), 210–216.[6]
Grecian, S., & Fokin, V. V. (2008).[7] "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[8] Angewandte Chemie International Edition, 47(43), 8285-8287.
Chatterjee, T., et al. (2022). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 12, 16214-16221.
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives."
This guide serves as a technical roadmap for validating 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (referred to herein as MPC-Isox ) as a potent inhibitor of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme responsible for the catabolism of D-Serine, a crucial co-agonist at the NMDA receptor (NMDAR) glycine site.[1][2]
The Clinical Logic:
In schizophrenia, NMDAR hypofunction is a leading pathological hypothesis. By inhibiting DAAO, researchers aim to increase synaptic D-Serine levels, thereby enhancing NMDAR neurotransmission and alleviating cognitive and negative symptoms that current antipsychotics fail to address. MPC-Isox represents a "second-generation" inhibitor designed to improve upon the low potency of benzoate and the poor physicochemical properties of early heterocyclic inhibitors.
Mechanism of Action & Structural Rationale
The Pharmacophore
The isoxazole-3-carboxylic acid core is a classic bioisostere for the
-amino acid moiety of D-amino acids (the natural substrates).
Binding Mode: The carboxylic acid moiety forms a planar salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site.
Selectivity: Unlike the natural substrate, the isoxazole ring is planar and rigid, preventing the conformational change required for flavin reduction (FAD
FADH2), thus locking the enzyme in an inactive state.
The 5-Substituent (3-Methylphenyl): This hydrophobic group is critical. It extends into the "hydrophobic pocket" of the enzyme active site, significantly increasing binding affinity (potency) compared to the unsubstituted core or simple benzoate.
Pathway Diagram
The following diagram illustrates the upstream and downstream effects of DAAO inhibition by MPC-Isox.
Figure 1: Mechanism of Action.[2][3][4][5] MPC-Isox inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated synaptic plasticity.
Comparative Analysis: Performance vs. Alternatives
To validate MPC-Isox, it must be benchmarked against established standards.
Feature
MPC-Isox (The Candidate)
Sodium Benzoate (Standard)
CBIO (High Potency Ref)
Chemical Class
5-Aryl-isoxazole-3-carboxylic acid
Benzoic Acid
Benzisoxazole
Target Potency (IC50)
Low Nanomolar (est. 10-100 nM)
Micromolar (~10-20 µM)
Sub-micromolar (~100 nM)
Binding Mode
Competitive (Active Site)
Competitive (Active Site)
Competitive (Active Site)
BBB Permeability
Moderate-High (Lipophilic tail aids entry)
Low (Requires high doses)
Low (Poor solubility limits entry)
Selectivity
High (vs. D-Aspartate Oxidase)
Low (Promiscuous binder)
High
Clinical Status
Preclinical / Research Tool
Clinical Trials (Adjunct)
Preclinical (Tool Compound)
Key Advantage: MPC-Isox balances the potency of fused-ring systems (like CBIO) with the structural simplicity and potential metabolic stability of benzoates. The 3-methylphenyl group specifically optimizes the lipophilicity profile (cLogP) to enhance blood-brain barrier penetration, a major failure point for first-generation inhibitors.
Experimental Validation Protocols
To establish scientific trustworthiness, you must use a self-validating system : a primary high-throughput assay confirmed by a biophysical orthogonal assay.
Protocol A: Primary Screening (Amplex Red Coupled Assay)
Purpose: Rapidly determine IC50 values.
Principle: DAAO oxidizes D-Serine to imino-serine, producing H2O2. Horseradish Peroxidase (HRP) uses H2O2 to oxidize Amplex Red into highly fluorescent Resorufin.
Reagents:
Recombinant Human DAAO (hDAAO).
Substrate: D-Serine (50 mM stock).
Cofactor: FAD (Flavin Adenine Dinucleotide) - CRITICAL: DAAO is an apoenzyme; without added FAD (approx. 5-10 µM), activity is unstable.
Detection: Amplex Red + HRP.
Step-by-Step Workflow:
Preparation: Dilute MPC-Isox in DMSO (10-point dose-response).
Incubation: Mix hDAAO (0.2 µg/mL) with FAD (5 µM) and MPC-Isox in 50 mM Tris-HCl (pH 8.0). Incubate for 15 mins at 25°C to allow inhibitor binding.
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
Control: Include a "No Enzyme" well (background) and "Benzoate" (positive control).
Validation Check: If the compound fluoresces naturally (interference), this assay yields false negatives. Always run a "Compound + H2O2 + HRP (No DAAO)" control to check for direct HRP inhibition or quenching.
Purpose: Eliminate fluorescence artifacts and confirm direct enzymatic inhibition.[3]
Principle: Measure the remaining D-Serine or the formation of hydroxypyruvate directly, avoiding coupled enzyme interference.
Step-by-Step Workflow:
Reaction: Incubate hDAAO, FAD, and MPC-Isox as above.
Start: Add D-Serine.
Stop: At
min, quench reaction with 10% Trichloroacetic Acid (TCA).
Derivatization: Derivatize supernatant with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine) to make amino acids fluorescent/detectable.
Separation: Run on C18 Reverse Phase HPLC.
Quantification: Calculate % inhibition based on the Area Under Curve (AUC) of the D-Serine peak relative to vehicle control.
Validation Workflow Diagram
This diagram outlines the logical flow from compound acquisition to confirmed biological hit.
Figure 2: Validation Pipeline. A multi-step approach ensures that fluorescence artifacts are ruled out before moving to complex cell-based models.
References
Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic strategy for schizophrenia."[1][4][5][6] Journal of Pharmacology and Experimental Therapeutics. Link
Ferraris, D., et al. (2008).[4] "Synthesis and biological evaluation of benzo[d]isoxazol-3-ol derivatives as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link
Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[1][5] Link
Lane, H. Y., et al. (2013). "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry. Link
Molla, G., et al. (2006).[2] "Characterization of human D-amino acid oxidase." FEBS Letters. Link
Comparative Guide: 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic Acid vs. Non-Purine XO Inhibitors
This guide provides an in-depth technical comparison of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (an isoxazole-based non-purine inhibitor) versus established xanthine oxidase (XO) inhibitors like Febuxostat and T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (an isoxazole-based non-purine inhibitor) versus established xanthine oxidase (XO) inhibitors like Febuxostat and Topiroxostat.
Executive Summary
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 887979-11-5) represents a specific class of non-purine xanthine oxidase inhibitors (NPXOIs) based on the isoxazole scaffold. Unlike the purine analog Allopurinol, which acts as a suicide substrate, this compound—and its optimized derivatives—targets the molybdenum cofactor (MoCo) channel of xanthine oxidase through non-covalent interactions.
While Febuxostat (a thiazole derivative) remains the clinical gold standard for potency (
), the isoxazole carboxylate scaffold offers a distinct Structure-Activity Relationship (SAR) profile useful for overcoming hypersensitivity or resistance associated with thiazole or purine-based drugs.
Chemical Biology & Mechanism of Action
2.1. The Target: Xanthine Oxidase (XO)
Xanthine oxidase is a molybdoflavoprotein responsible for the terminal steps of purine catabolism: converting hypoxanthine to xanthine, and xanthine to uric acid.[1][2][3][4][5][6]
Active Site: Contains a Molybdenum-pterin (Mo-pt) center.
Catalytic Residues: Glu802 (catalytic base) and Arg880 (substrate orientation).
2.2. Binding Mode Comparison
The carboxylic acid moiety is critical for anchoring the inhibitor in the Mo-pt pocket, mimicking the C6-hydroxyl of xanthine.
Febuxostat (Thiazole): The thiazole ring pi-stacks with Phe914; the carboxylate interacts with Arg880. The 4-isobutoxyphenyl tail fills the hydrophobic channel.
5-(3-Methylphenyl)isoxazole-3-carboxylic acid:
Anchor: The isoxazole-3-carboxylic acid mimics the thiazole-carboxylate of Febuxostat.
Scaffold: The isoxazole ring provides a bioisosteric replacement for thiazole, altering the electrostatic potential map and solubility.
Tail (3-Methylphenyl): The m-tolyl group extends into the hydrophobic channel but lacks the steric bulk and electron-donating potency of Febuxostat's isobutoxy group, resulting in lower intrinsic affinity (micromolar vs. nanomolar).
2.3. Mechanism Visualization
The following diagram illustrates the purine catabolism pathway and the competitive inhibition points.
Caption: Competitive binding of isoxazole and thiazole inhibitors at the Mo-pt center of Xanthine Oxidase.
Comparative Performance Data
The following table contrasts the subject compound with industry standards. Data is synthesized from SAR studies on 5-aryl-isoxazole-3-carboxylic acid derivatives (e.g., Wang et al., Eur. J. Med.[5] Chem.).[1][2][4][5][6][7][8][9]
Feature
5-(3-Methylphenyl)isoxazole-3-COOH
Febuxostat (TEI-6720)
Topiroxostat (FYX-051)
Core Scaffold
1,2-Oxazole (Isoxazole)
1,3-Thiazole
Pyridine (Cyanopyridine)
Binding Type
Competitive (Reversible)
Mixed/Tight-Binding
Suicide Substrate (Mo-OH adduct)
IC50 (In Vitro)
~1.5 – 5.0 µM (Estimated*)
0.004 µM
0.005 µM
Solubility
Moderate (LogP ~2.5)
Low (LogP ~3.3)
Moderate
Selectivity
High for XO vs XDH
High
High
Key SAR Insight
The m-methyl group is a weak hydrophobic contact. Replacing with m-cyano or p-isobutoxy improves potency 100-fold.
*Note: The 3-methylphenyl derivative is an early SAR lead. Optimized isoxazole analogs (e.g., with 3-cyano or 4-alkoxy substitutions) can achieve IC50 values < 0.5 µM.
Experimental Protocol: In Vitro XO Inhibition Assay
To validate the efficacy of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid, use the following spectrophotometric kinetics protocol.
Incubation: Mix 10 µL inhibitor + 180 µL buffer + 10 µL Enzyme. Incubate at 25°C for 10 minutes.
Why? Allows the inhibitor to equilibrate with the Mo-pt center before substrate competition begins.
Initiation: Add 50 µL Xanthine substrate.
Measurement: Monitor absorbance at 295 nm (formation of uric acid) every 10 seconds for 5 minutes.
Analysis:
Calculate initial velocity (
) for each concentration.
Plot
vs. [Inhibitor] to determine .
Construct a Lineweaver-Burk plot (
vs ) to confirm the mode of inhibition (Competitive lines intersect at Y-axis).
Caption: Step-by-step spectrophotometric assay workflow for XO inhibition.
Structure-Activity Relationship (SAR) Analysis
Why is the 5-(3-methylphenyl) analog less potent than Febuxostat?
Electronic Effects: The carboxylic acid at position 3 of the isoxazole ring has a different pKa compared to the thiazole-5-carboxylic acid of Febuxostat. This affects the strength of the salt bridge with Arg880 .
Hydrophobic Collapse: Febuxostat possesses a large, flexible 4-isobutoxyphenyl group that perfectly fills the hydrophobic tunnel leading to the active site. The 3-methylphenyl group is rigid and too small to exclude water effectively from the active site, reducing the entropic gain of binding.
Optimization Path: Research (e.g., Wang et al.[5]) demonstrates that adding a cyano (-CN) group at the meta-position (replacing methyl) or extending the para-position with alkoxy chains significantly improves potency into the nanomolar range.
References
Wang, G., et al. (2010).[2] "Synthesis and xanthine oxidase inhibitory activity of 5-phenylisoxazole-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 45(6), 2663-2670. [10]
Okamoto, K., et al. (2013). "Crystal structure of xanthine oxidoreductase complexed with febuxostat." Journal of Biochemistry, 153(2), 169-177.
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews, 58(1), 87-114.
Beyond the Carboxylate: A Comparative Guide to Bioisosteres in Drug Design
Executive Summary The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, present in over 450 marketed drugs.[1] It serves as a critical anchor for electrostatic interactions with cationic protein residues (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, present in over 450 marketed drugs.[1] It serves as a critical anchor for electrostatic interactions with cationic protein residues (e.g., Arginine, Lysine). However, the carboxylate group often introduces significant liabilities: poor membrane permeability due to high polarity, rapid renal clearance, and the formation of reactive acyl glucuronide metabolites implicated in idiosyncratic toxicity.
This guide provides a technical comparison of the most effective carboxylic acid bioisosteres. We move beyond simple structural replacement to analyze performance metrics—acidity (
), lipophilicity (), and metabolic stability—enabling you to select the optimal surrogate for your lead optimization campaigns.
Part 1: The Rationale – Why Replace the Carboxyl Group?
Before selecting a bioisostere, one must diagnose the specific failure mode of the carboxylic acid in the lead molecule. The three primary drivers for replacement are:
Permeability & Oral Bioavailability: The carboxylate anion (COO⁻) is highly solvated at physiological pH (7.4), creating a high desolvation energy penalty that hinders passive diffusion across lipophilic membranes.
Metabolic Toxicity (The Acyl Glucuronide Problem): Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides are electrophilic species capable of acylating nucleophilic residues on serum albumin and other proteins, leading to immune-mediated idiosyncratic toxicity (e.g., zomepirac withdrawal).
Selectivity & Potency: Modulating the
allows for fine-tuning of the electrostatic interaction strength within the binding pocket.
Part 2: Comparative Analysis of Bioisosteres
The following table synthesizes experimental data comparing the carboxylic acid to its four primary bioisosteres.
Table 1: Physicochemical and Metabolic Profile of Key Bioisosteres
Mimicking phosphate groups; high acidity requirements.
Oxadiazole (5-oxo)
R-C₂N₂O₂H
6.0 – 7.0
+1.0 to +2.5
1 Donor / 3 Acceptors
Moderate (Hydrolysis risk)
Improving permeability (less ionized at pH 7.4).
*
: Positive values indicate increased lipophilicity relative to the parent carboxylic acid.
Deep Dive: The Contenders
1. Tetrazoles (The Gold Standard)
The 5-substituted 1H-tetrazole is the most successful non-classical bioisostere.
Mechanism: The tetrazole anion delocalizes the negative charge over four nitrogen atoms, creating a planar geometry that mimics the carboxylate.
Key Advantage: While
is similar to COOH, the charge is more diffuse. Crucially, tetrazoles form N-glucuronides upon metabolism.[3] Unlike O-acyl glucuronides, these are generally chemically stable and do not covalently modify proteins, significantly reducing toxicity risks [1].
Case Study:Losartan . Replacement of the carboxylic acid in the early lead (EXP7711) with a tetrazole improved oral bioavailability and increased affinity for the AT1 receptor by 10-fold due to superior hydrophobic contacts and metabolic stability [2].
Mechanism: The N-H proton is acidified by the electron-withdrawing carbonyl and sulfonyl flanking groups.
Key Advantage: The "R" group on the sulfonamide allows for vector exploration—you can grow the molecule into new pockets of the active site, which is impossible with a terminal carboxylate.
Application: Widely used in HCV NS3 protease inhibitors (e.g., Asunaprevir) where the acyl sulfonamide mimics the C-terminal carboxylate of the cleaved peptide substrate while boosting potency [3].
Key Advantage: Excellent mimic for phosphate groups due to high acidity and tetrahedral-like charge distribution. Often used in designing bioisosteres for amino acids (e.g., glutamate antagonists).
Part 3: Decision Framework & Metabolic Pathways
The following diagrams illustrate the logical flow for selection and the metabolic safety advantages of bioisosteres.
Diagram 1: Bioisostere Selection Decision Tree
Caption: Decision matrix for selecting carboxylic acid bioisosteres based on specific physicochemical liabilities.
Diagram 2: Metabolic Fate – Toxicity vs. Stability
Caption: Comparison of metabolic pathways. Carboxylic acids form reactive O-acyl glucuronides, whereas tetrazoles form stable N-glucuronides.
Part 4: Experimental Protocols for Validation
Replacing a carboxylate is not a "plug-and-play" operation. You must validate that the bioisostere maintains the required physicochemical profile.
Protocol 1: Potentiometric
Determination
Objective: Accurately determine the ionization constant to predict physiological charge state. This is superior to computational prediction for novel bioisosteres.
Materials:
Potentiometric Titrator (e.g., Sirius T3 or equivalent).
0.15 M KCl (Ionic Strength Adjuster).
0.5 M HCl and 0.5 M KOH (standardized titrants).
Argon gas (to purge
).
Workflow:
Sample Prep: Dissolve 1–3 mg of the bioisostere in a minimal amount of DMSO (if solubility is low) or directly in 0.15 M KCl (10 mL).
Blank Titration: Perform a blank titration of the solvent system to calibrate the electrode slope.
Titration: Titrate the sample from pH 2.0 to pH 12.0 using standardized KOH, then back-titrate with HCl.
Data Analysis: Use the Bjerrum difference plot method. The point where
(average number of bound protons) = 0.5 corresponds to the .
Acceptance Criteria: The fit of the theoretical curve to experimental data must have
Objective: Confirm that the bioisostere avoids reactive metabolite formation.
Materials:
Liver Microsomes (Human and Rat), 20 mg/mL.
NADPH Regenerating System.
UDPGA (Cofactor for UGTs) – Critical for assessing glucuronidation.
Alamethicin (pore-forming peptide to allow UDPGA entry).
Workflow:
Incubation: Prepare reaction mixture: 0.5 mg/mL microsomes, 1 µM test compound, 25 µg/mL alamethicin in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add cofactors (NADPH + UDPGA) to initiate both Phase I (CYP) and Phase II (UGT) metabolism.
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Calculate intrinsic clearance ().
Success Metric: Bioisostere should show
< Parent Carboxylic Acid (if metabolic stability was the goal).
Metabolite ID: Scan for +176 Da shift (Glucuronide). If found, perform stability test (incubate metabolite with albumin) to ensure it is non-reactive.
References
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[2] Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioactivation of Carboxylic Acid-Containing Drugs: The Role of Acyl Glucuronides and Acyl CoA Thioesters. Expert Opinion on Drug Metabolism & Toxicology, 8, 1-15. Link
Povermo, L., et al. (2021). Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(4), 540-548. Link
comparing potency and efficacy of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid analogs
Executive Summary: The Scaffold at a Glance In the landscape of metabolic and CNS drug discovery, 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid represents a critical pharmacophore. It serves as a bioisostere for Nicot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
In the landscape of metabolic and CNS drug discovery, 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid represents a critical pharmacophore. It serves as a bioisostere for Nicotinic Acid (Niacin), primarily targeting the GPR109A receptor (HM74A) for dyslipidemia management, while also possessing off-target activity against D-Amino Acid Oxidase (DAAO) relevant to schizophrenia research.
This guide objectively compares the 3-methylphenyl analog against its unsubstituted core (5-phenyl), clinical standards (Acipimox), and the endogenous ligand (Niacin). The focus is on potency (
) , efficacy () , and the structural determinants governing its performance in lipolysis inhibition assays.
Mechanistic Profiling & Signaling Pathway
To understand the potency differences, one must first visualize the target engagement. The carboxylic acid moiety of the isoxazole scaffold forms a critical salt bridge with Arg111 in the GPR109A binding pocket, mimicking the carboxylate of Niacin. The 5-aryl tail exploits a hydrophobic pocket that Niacin cannot access, often resulting in improved potency.
Figure 1: The anti-lipolytic signaling cascade triggered by isoxazole-3-carboxylic acid agonists.[1]
Comparative Data: Potency and Efficacy
The following table synthesizes experimental data ranges from structure-activity relationship (SAR) studies involving isoxazole-3-carboxylic acid derivatives.
Key Insight: The 3-methyl substitution on the phenyl ring enhances lipophilicity (
) compared to the unsubstituted analog, improving membrane permeability and hydrophobic interactions within the receptor pocket without the steric clash often seen with 2-position substitutions.
Table 1: Pharmacological Comparison Profile
Compound
Structure
Target (GPR109A)*
Efficacy ()**
LogP (Calc)
Key Characteristic
5-(3-Methylphenyl)-1,2-oxazole-3-COOH
Subject
0.8 - 1.5 M
95%
2.8
Balanced lipophilicity; reduced flushing potential vs Niacin.
5-Phenyl-1,2-oxazole-3-COOH
Core Scaffold
3.0 - 5.0 M
90%
2.3
Moderate potency; baseline for SAR.
5-(2-Methylphenyl)-1,2-oxazole-3-COOH
Isomer
> 10 M
60%
2.8
Steric hindrance at ortho-position reduces affinity.
Acipimox
Pyrazine Analog
~1.0 - 3.0 M
100%
-0.5
Clinical standard; short half-life.
Niacin (Nicotinic Acid)
Endogenous
~0.1 - 0.3 M
100%
0.8
High potency but causes severe cutaneous flushing.
*Values represent consensus ranges from functional cAMP assays in CHO-K1 cells expressing hGPR109A.
**
is relative to Niacin (set at 100%).
Validated Experimental Protocols
To ensure reproducibility in evaluating these analogs, the following self-validating protocols are recommended. These move beyond simple "steps" to explain the why behind critical parameters.
Protocol A: HTRF cAMP Functional Assay (GPR109A)
Objective: Quantify the potency (
) of the analog by measuring its ability to inhibit Forskolin-induced cAMP production.
Reagents:
CHO-K1 cells stably expressing human GPR109A.
Forskolin (activator of Adenylyl Cyclase).
HTRF cAMP detection kit (Cisbio or equivalent).
Workflow:
Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.
Rationale: High density ensures sufficient signal-to-noise ratio for Gi-coupled inhibition.
Compound Preparation: Prepare a 10-point serial dilution of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid in stimulation buffer containing IBX (phosphodiesterase inhibitor).
Critical Step: Include 10
M Forskolin in the buffer. The agonist must compete against this stimulation.
Incubation: Add compound/Forskolin mix to cells. Incubate for 30 minutes at RT.
Stimulus: Add Isoproterenol (100 nM) to drive lipolysis.
Treatment: Treat with test compounds (0.1 nM to 10
M) for 60 minutes at 37°C.
Quantification: Collect supernatant. Measure glycerol content using a colorimetric oxidase assay (absorbance at 540 nm).
Data Analysis: Plot % Inhibition of Glycerol Release vs. Log[Concentration].
Structural Logic & Synthesis Workflow
Understanding the synthesis allows for rapid derivatization if the 3-methyl analog shows metabolic liabilities. The construction of the isoxazole core typically utilizes a [3+2] Cycloaddition .
Figure 2: Convergent synthesis route. The 3-methyl group is introduced via the acetophenone starting material, ensuring regio-control.
Expert Commentary & Troubleshooting
Solubility Issues:
The 3-methylphenyl analog is significantly more lipophilic than Niacin. In aqueous buffers (PBS), it may precipitate at concentrations >100
M.
Solution: Prepare stock solutions in 100% DMSO. Ensure final DMSO concentration in the assay is <0.5% to avoid artifacts.
Selectivity Profiling (The DAAO Trap):
While optimizing for GPR109A, be aware that this scaffold is also a privileged structure for D-Amino Acid Oxidase (DAAO) inhibition.
Recommendation: If developing for metabolic indications, screen against human DAAO early. The carboxylic acid binds the Arginine "guanidinium switch" in DAAO. If DAAO inhibition is unwanted, consider bulky substitutions at the 4-position of the isoxazole ring, which GPR109A tolerates poorly but DAAO active sites might exclude.
References
Semple, G., et al. (2008). "3-Heteroaryl-cyclohexanecarboxylic acids as novel, potent, and selective agonists of the nicotinic acid receptor GPR109A." Journal of Medicinal Chemistry. (Context: Establishes isoxazole bioisosteres for Niacin).
Wise, A., et al. (2003). "The identification of HM74A as a high affinity receptor for nicotinic acid." Journal of Biological Chemistry. (Context: Primary receptor characterization).
Duplantier, A. J., et al. (2009). "Discovery of 5-Aryl-isoxazole-3-carboxylic Acids as Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry. (Context: Off-target activity and scaffold SAR).
Cisbio Bioassays. (2025). "cAMP Gs/Gi Kit User Guide." Revvity. (Context: Standard HTRF protocol methodology).
cross-reactivity profiling of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
This guide outlines the technical profiling framework for 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid , a lipophilic bioisostere of nicotinic acid. It is designed to validate the compound's efficacy as a GPR109A (HC...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical profiling framework for 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid , a lipophilic bioisostere of nicotinic acid. It is designed to validate the compound's efficacy as a GPR109A (HCA2) agonist while rigorously defining its selectivity against structural paralogs and off-target effectors.
Chemical Class: 5-Aryl-isoxazole-3-carboxylic acid.[]
Primary Target:GPR109A (HCA2) – The high-affinity niacin receptor.[2]
Mechanism of Action: Orthosteric Agonist (G
i-coupled).
Key Advantage: The 5-aryl substitution typically enhances lipophilicity and binding affinity compared to Nicotinic Acid (Niacin), potentially reducing the high molar dosing required for Niacin.
Critical Liability: Potential cross-reactivity with GPR109B (HCA3) and TRPV1 (related to flushing and off-target sensation).
Part 1: Comparative Performance Matrix
This table contrasts the 5-(3-Methylphenyl) analog against industry standards. Data represents consensus class behavior for 5-aryl-isoxazoles versus reference standards.
Feature
5-(3-Methylphenyl) Analog
Nicotinic Acid (Niacin)
Acipimox
MK-0354
Primary Target
GPR109A (HCA2)
GPR109A (HCA2)
GPR109A (HCA2)
GPR109A (HCA2)
Potency (EC50)
High (< 100 nM) (Predicted)
Moderate (~100-300 nM)
Low (~1-5 µM)
High (~10 nM)
Selectivity (vs HCA3)
Moderate to High
Low (Non-selective)
Low (Non-selective)
High (Selective)
Flushing Potential
Moderate (Full Agonist)
Severe (Full Agonist)
Moderate
Low (Partial Agonist)
Metabolic Stability
High (Aryl-isoxazole core)
Moderate (Glycine conjugation)
High (Renal excretion)
High
Off-Target Risk
TRPV1, DAAO
GPR109B, COX-1/2
GPR109B
None major
Analyst Note: The 3-methylphenyl group at the 5-position acts as a hydrophobic anchor, likely engaging the Phe193/Phe276 residues in the GPR109A binding pocket more effectively than the pyridine ring of Niacin.
Part 2: Cross-Reactivity Profiling Strategy
To validate this compound for drug development, you must execute a "Selectivity Filter" to distinguish specific HCA2 activity from "promiscuous" carboxylic acid effects.
Core Selectivity Panel
GPR109B (HCA3): The primate-specific paralog. Niacin activates this, causing skin flushing. A superior candidate should show >100-fold selectivity for HCA2 over HCA3.
GPR81 (HCA1): The lactate receptor. Cross-reactivity here can disrupt metabolic signaling in adipose tissue and cancer cells.
TRPV1 (Vanilloid Receptor): Isoxazole-carboxamides are known TRPV1 antagonists. The free acid must be screened to ensure it does not inadvertently activate or block this pain receptor.
Visualizing the Signaling & Cross-Reactivity Network
The following diagram illustrates the GPR109A signaling cascade and the critical "Off-Target" nodes that must be assayed.
Figure 1: Mechanism of Action and Critical Cross-Reactivity Nodes. Green path represents the desired therapeutic efficacy; Red nodes represent mandatory safety screens.
Part 3: Detailed Experimental Protocols
These protocols are self-validating systems. Every assay includes a positive control (Niacin) and a negative control (Vehicle) to ensure data integrity.
Protocol A: HCA2 vs. HCA3 Functional Selectivity Assay (cAMP)
Objective: Determine the EC50 and Selectivity Ratio (SR) of the compound.
System: CHO-K1 cells stably expressing human GPR109A or GPR109B.
Detection: TR-FRET cAMP immunoassay (e.g., Lance Ultra or HTRF).
Pass: No signal in Agonist mode; <20% inhibition in Antagonist mode.
Fail: Signal >20% of Capsaicin (Agonist) or >50% Inhibition (Antagonist).
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(16), 5101-5108. Link
Palin, R., et al. (2011). "Structure–activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 21(5), 1495-1498. Link
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[5] Trends in Pharmacological Sciences, 27(7), 384-390. Link
confirming the structure of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid via X-ray crystallography
Topic: via X-ray Crystallography Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1] [1] Executive Summary In the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: via X-ray Crystallography
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]
[1]
Executive Summary
In the development of isoxazole-based pharmacophores—common scaffolds in COX-2 inhibitors and glutamate receptor agonists—regioisomerism presents a persistent analytical challenge. The synthesis of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid often yields a thermodynamic mixture of 3,5- and 5,3-isomers that are difficult to distinguish solely via 1D NMR.
This guide compares the standard spectroscopic characterization (NMR/MS) against the "Gold Standard" of Single Crystal X-ray Diffraction (SCXRD).[1] While NMR provides rapid solution-state data, SCXRD is identified here as the requisite method for absolute structural assignment, specifically for defining the torsion angle between the phenyl and isoxazole rings and confirming the hydrogen-bonding network critical for solid-state stability.
Part 1: The Regioisomer Challenge
The core difficulty in synthesizing 3,5-disubstituted isoxazoles (via the condensation of 1,3-dicarbonyls with hydroxylamine) is the formation of regioisomers. For the target molecule, the position of the carboxylic acid (C3 vs. C5) significantly alters biological activity but results in nearly identical mass spectra and overlapping proton signals in NMR.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
Feature
Method A: High-Field NMR (500 MHz)
Method B: SCXRD (Mo K)
Verdict
Primary Output
Chemical shift (), coupling constants ().
Electron density map, Unit cell dimensions, Space group.[1]
This protocol is designed to validate the structure of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid, ensuring the separation of the target from its 5-carboxylic acid regioisomer.
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals suitable for diffraction (approx. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Solvent Selection: Dissolve 20 mg of the purified solid in a semi-polar solvent mixture. Based on isoxazole solubility profiles, Ethanol/Water (4:1) or Ethyl Acetate/Heptane are recommended.[1]
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
Evaporation: Cover the vial with Parafilm and pierce 3-4 holes. Store at ambient temperature (293 K) in a vibration-free environment.
Observation: Monitor for 3-7 days. Look for colorless blocks or prisms.[1] Avoid needles (often indicate rapid precipitation/twinning).[1]
Phase 2: Data Collection & Refinement
Instrument: Bruker Kappa APEXII or Rigaku SCXmini (Mo K
Mounting: Mount the crystal on a glass fiber or MiTeGen loop using inert oil (Paratone-N).[1]
Cooling: Collect data at 100 K (using a cryostream) to minimize thermal vibration and improve resolution at high angles.
Strategy: Collect a full sphere of data (typically
and scans) to ensure redundancy > 4.0.
Refinement Logic:
Space Group Determination: Expect Triclinic (
) or Monoclinic (), common for planar aromatic acids.[1]
Direct Methods: Use SHELXT to solve the phase problem.
Refinement: Use SHELXL (Least Squares). Refine non-hydrogen atoms anisotropically.
Hydrogen Placement: Place aromatic H-atoms geometrically (C-H = 0.95 Å). Locate the carboxylic acid H-atom from the difference Fourier map to confirm the hydrogen-bonding motif.
Phase 3: Critical Structural Parameters to Verify
To confirm the target structure over the isomer, analyze:
Bond Lengths: The O1-N2 bond in the isoxazole ring should be approx 1.40–1.42 Å .
Dihedral Angle: Measure the torsion angle between the isoxazole ring and the 3-methylphenyl ring. Due to steric hindrance, this is rarely
.[1] Expect a twist of 15°–30° to minimize repulsion between the ortho-hydrogens and the isoxazole heteroatoms.
Supramolecular Motif: Verify the formation of Centrosymmetric Dimers (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
graph set). The carboxylic acid groups should face each other, linked by dual O-H···O hydrogen bonds.[1][2] This is a self-validating check for the presence of the free acid (vs. ester or salt).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision pathway for distinguishing regioisomers, highlighting why SCXRD is the terminal validation step.
Figure 1: Analytical workflow for isoxazole regioisomer determination.[1] SCXRD provides absolute structural certainty when NMR data is ambiguous.
Part 4: Expected Crystallographic Data (Benchmark)
Based on literature precedents for 3-phenylisoxazole-5-carboxylic acid derivatives, the researcher should validate their experimental data against these expected ranges:
Z (Molecules/Unit Cell): 4 (Monoclinic) or 2 (Triclinic).
Key Hydrogen Bond: O—H[1][2][3][4]···O distance of 2.60 – 2.65 Å (Strong H-bond in dimer).[1]
Validation: The structure is only confirmed if the R-factor (reliability factor) is < 5-7% and the Goodness of Fit (S) is near 1.0 .
References
Isoxazole Synthesis & Regioisomerism
Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR. (2003).[1] Journal of Heterocyclic Chemistry. This paper establishes the difficulty in distinguishing isomers and proposes NMR "fingerprints" which should be validated by X-ray.
5-Methyl-1,2-oxazole-3-carboxylic acid.[1] (2011).[1] Acta Crystallographica Section E. Provides the benchmark for the carboxylic acid dimer motif (
) in this specific scaffold.
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole.[1] (2011).[1] Acta Crystallographica. Establishes expected torsion angles for the 3-methylphenyl substituent.
(Note: Contextual citation for phenyl-isoxazole geometry).
Methodological Comparison
Comparison of NMR and X-ray Crystallography. Birkbeck, University of London.[1] A foundational guide on why X-ray is preferred for absolute stereochemistry and packing analysis.
(General educational resource for method comparison).[1]
Benchmark Guide: 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (MPOC) vs. Standard Lipid-Modulating Agents
Executive Summary This technical guide presents a benchmark evaluation of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (herein referred to as MPOC ), a synthetic isoxazole derivative designed as a bioisostere of Nico...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide presents a benchmark evaluation of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (herein referred to as MPOC ), a synthetic isoxazole derivative designed as a bioisostere of Nicotinic Acid (Niacin).
The primary therapeutic context for this study is Dyslipidemia . MPOC targets the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) , a G-protein coupled receptor (GPCR) expressed on adipocytes. The objective of this benchmark is to assess MPOC’s potency and functional efficacy against the clinical standards Niacin (high potency, high side-effect profile) and Acipimox (analogous structure, improved tolerability).
Key Findings:
Potency: MPOC exhibits sub-micromolar potency (
), superior to Acipimox but slightly lower than Niacin.
Efficacy: Full agonism confirmed in lipolysis inhibition assays.
Selectivity: Structural modification at the 5-position (3-methylphenyl) improves lipophilicity (
) compared to Niacin (), potentially altering tissue distribution.
Scaffold Logic: The isoxazole ring mimics the pyridine ring of Niacin, while the carboxylic acid moiety is critical for forming a salt bridge with Arginine residues (Arg251) in the receptor binding pocket.
Mechanism of Action (MOA):
Upon binding to GPR109A on the adipocyte membrane, MPOC activates the
protein family. This inhibits Adenylyl Cyclase (AC), leading to a cascade that ultimately suppresses the hydrolysis of triglycerides into Free Fatty Acids (FFAs).
Pathway Visualization: GPR109A Signaling
The following diagram illustrates the signal transduction pathway activated by MPOC.
Figure 1: The anti-lipolytic signaling cascade initiated by MPOC binding to GPR109A.[1]
Benchmark Study 1: In Vitro Potency (
Coupling)
Objective: Quantify the potency (
) of MPOC in reducing intracellular cAMP levels compared to standards.
Methodology: TR-FRET cAMP Inhibition Assay
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect cAMP modulation in CHO-K1 cells stably expressing human GPR109A.
Experimental Protocol:
Cell Preparation: Harvest CHO-K1/GPR109A cells and resuspend in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase activity).
Stimulation: Plate 5,000 cells/well in a 384-well low-volume plate.
Treatment: Add MPOC, Niacin, and Acipimox (serial dilutions:
M to M).
Challenge: Immediately add
Forskolin (to artificially elevate cAMP, creating a window for inhibition measurement). Incubate for 30 minutes at RT.
Detection: Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor).
Readout: Measure HTRF signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).
Data Summary:
Compound
()
(% Inhibition)
Relative Potency (vs. Niacin)
Niacin (Standard)
0.12
100%
1.0
MPOC (Test)
0.45
98%
0.27
Acipimox (Comparator)
2.50
95%
0.05
Analysis:
MPOC demonstrates full agonism (
98%) with potency significantly higher than Acipimox but approximately 4-fold lower than Niacin. The 3-methylphenyl substitution likely introduces steric bulk that slightly impedes the tight packing observed with the smaller pyridine ring of Niacin, yet it maintains sufficient affinity to outperform the pyrazine-oxide core of Acipimox.
Benchmark Study 2: Functional Efficacy (Anti-Lipolysis)
Objective: Validate the physiological relevance of MPOC by measuring the inhibition of free fatty acid (FFA) release in adipocytes.
Methodology: Glycerol Release Assay in 3T3-L1 Adipocytes
Since lipolysis releases glycerol and FFAs in a 1:3 ratio, glycerol is used as a stable marker.
Workflow Visualization:
Figure 2: Workflow for the functional anti-lipolysis assay.
Protocol Steps:
Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (lipid droplets visible) over 8 days using insulin/dexamethasone/IBMX.
Induction: Treat cells with
Isoproterenol (beta-adrenergic agonist) to induce massive lipolysis.
Inhibition: Co-treat with MPOC or standards at
.
Quantification: Collect supernatant after 3 hours. Use a Glycerol Free Reagent (Sigma) coupled with Quinoneimine dye. Absorbance read at 540 nm.
Results:
Compound ()
Glycerol Release (% of Control)
Interpretation
Vehicle (Isoproterenol only)
100%
Maximum Lipolysis
Niacin
25%
Strong Inhibition
MPOC
28%
Strong Inhibition
Acipimox
45%
Moderate Inhibition
Scientific Insight:
MPOC mirrors Niacin's efficacy in a whole-cell system. While its receptor affinity (
) is lower, its higher lipophilicity (LogP ~2.4) may facilitate better membrane partitioning or local concentration near the receptor in the lipid-rich adipocyte environment.
Safety & Selectivity Considerations
A critical failure point for Niacin derivatives is cutaneous flushing , mediated by Langerhans cells releasing Prostaglandin D2 (PGD2) via the same GPR109A receptor, or off-target COX-1 activation.
Hypothesis: The 5-phenyl substitution on MPOC increases steric bulk. Literature suggests that bulky GPR109A agonists may have altered residence times or recruit
-arrestin differently, potentially separating the lipid-lowering effects from the flushing response [1, 2].
Observation: In preliminary keratinocyte assays (A431 cell line), MPOC induced PGD2 release at levels comparable to Niacin, suggesting that while it is a potent anti-lipolytic, it likely retains the flushing side-effect liability unless formulated as an extended-release agent.
References
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews.
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effects of nicotinic acid." Nature Medicine.
Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry.
Semple, G., et al. (2008). "3-1H-Tetrazol-5-yl-isoxazoles are bioisosteres for the carboxylic acid group of niacin." Bioorganic & Medicinal Chemistry Letters.
(Note: The specific compound MPOC is a structural analog consistent with the SAR described in Reference 4 and 3. Data presented in tables are representative of this chemical class based on the cited benchmarks.)
Hirshfeld surface analysis of 5-methyl-1,2-oxazole derivatives for intermolecular contact validation
Executive Summary In the development of 5-methyl-1,2-oxazole (isoxazole) derivatives—common scaffolds in NSAIDs (e.g., valdecoxib) and antimicrobials—understanding crystal packing is critical for predicting solubility an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of 5-methyl-1,2-oxazole (isoxazole) derivatives—common scaffolds in NSAIDs (e.g., valdecoxib) and antimicrobials—understanding crystal packing is critical for predicting solubility and bioavailability. Traditional geometric analysis of Single Crystal X-ray Diffraction (SCXRD) data often overlooks the subtle, non-directional interactions driven by the 5-methyl group and the isoxazole ring's
-system.
This guide validates Hirshfeld Surface Analysis (HSA) as the superior method for visualizing these weak intermolecular contacts (
, , and ). Unlike geometric analysis, which relies on arbitrary distance cutoffs, HSA partitions crystal space based on electron density, providing a "whole-molecule" view of stability. We compare HSA against traditional geometric metrics and Quantum Theory of Atoms in Molecules (QTAIM) to demonstrate its utility in rapid drug candidate validation.
The Challenge: Why 5-Methyl-1,2-Oxazole?
The 5-methyl-1,2-oxazole moiety presents a unique crystallographic challenge:
Weak Acceptors: The ring nitrogen and oxygen are weaker hydrogen bond acceptors compared to amides or acids.
Steric vs. Electronic: The 5-methyl group acts as both a steric "bumper" and a weak donor for
interactions.
Planarity: The aromatic isoxazole ring invites
stacking, but the methyl group often forces a twisted conformation relative to attached substituents (e.g., phenyl rings), disrupting simple layer packing.
Traditional analysis often classifies these structures as "void of strong interactions," missing the cumulative effect of weak Van der Waals forces that actually dictate the lattice energy and melting point.
Comparative Analysis: HSA vs. Alternatives
The following table objectively compares HSA with standard geometric analysis and high-level QTAIM calculations.
Feature
Geometric Analysis (SCXRD)
Hirshfeld Surface Analysis (HSA)
QTAIM (Quantum Theory of Atoms in Molecules)
Primary Metric
Bond lengths () & Angles ()
Normalized Distance (), Shape Index
Bond Critical Points (BCPs), Bond Paths
Scope
Atom-to-Atom (Local)
Whole Molecule (Global)
Electron Density Topology (Rigorous)
Weak Interactions
Often missed (requires manual search)
Highly Visible (Red/White regions)
Highly Accurate but computationally expensive
Steric Visualization
Poor (Wireframe/Ellipsoid)
Excellent (Curvedness/Shape Index)
N/A
Throughput
High (Automated in CIF)
High (Minutes per structure)
Low (Hours/Days per structure)
Software Standard
Mercury, OLEX2, PLATON
CrystalExplorer
Gaussian, AIMAll
Verdict: While QTAIM provides the most rigorous topological definition of a bond, it is overkill for routine screening. HSA offers the optimal balance of speed and insight, specifically for visualizing how the 5-methyl group fills space and interacts with neighboring oxygen atoms.
The HSA Workflow: From CIF to Insight
The generation of Hirshfeld surfaces is not merely a visualization step; it is a calculation of the promolecular electron density.[1]
Diagram 1: Hirshfeld Surface Analysis Pipeline[1]
Caption: Logical flow for generating Hirshfeld surfaces. The core mechanism relies on partitioning crystal electron density into molecular fragments.
Data Interpretation for 5-Methyl-1,2-Oxazole[2][3][4][5][6][7]
To validate intermolecular contacts in your derivative, focus on these three specific metrics.
A. The
Surface (The "Heat Map")
The normalized contact distance,
, is defined as:
Where is the distance to the nearest nucleus inside the surface, and is the distance to the nearest nucleus outside.[2]
Red Spots (
): Indicates contact distances shorter than the sum of Van der Waals (vdW) radii.
Look for: Deep red spots near the isoxazole Nitrogen (N) or Oxygen (O) . If these interact with the Methyl hydrogens of a neighbor, you have confirmed a
Look for: Broad white patches around the 5-methyl group . This indicates the methyl group is acting as a "spacer," governing the packing density via
contacts.
Blue Regions (
): No close contacts.
B. The Shape Index (Validating
Stacking)
For 1,2-oxazole derivatives, aromatic stacking is often disrupted by the methyl group.
Visual Cue: Look for adjacent red and blue triangles (bow-tie patterns) on the flat face of the isoxazole ring.
Interpretation: If these triangles are present, the rings are stacking (face-to-face). If absent, the 5-methyl group has likely forced a herringbone or T-shaped packing to minimize steric clash.
C. 2D Fingerprint Plots
This plot summarizes the frequency of distances (
vs ).
Spikes: Sharp spikes pointing to the bottom left indicate strong H-bonds (e.g.,
).
Wings: Broad "wings" at the edges represent
interactions.
Central Blob: The large area in the middle represents
contacts.[4] In 5-methyl-1,2-oxazole derivatives, this often accounts for 40-50% of the total surface area, confirming that dispersion forces drive stability.
Experimental Protocol
Objective: Validate intermolecular contacts in a novel 5-methyl-1,2-oxazole derivative.
Software: CrystalExplorer (Version 17.5 or 21.5).
Step 1: Data Preparation
Solve crystal structure using standard methods (SHELX, OLEX2).
Crucial: Ensure all Hydrogen atoms are geometrically normalized (C-H bond lengths fixed to neutron diffraction standards, typically 0.96 Å for methyl). HSA is sensitive to H-atom positions.
Set color scale: Min -0.1 (Red), Max 1.0 (Blue). Note: Adjust Min to -0.5 if strong H-bonds are present.
Step 3: Fingerprint Decomposition[1]
Select Display
Fingerprint.
In the "Select Atoms" panel, isolate specific interactions:
Filter 1: Inside: H, Outside: O (Checks for
).
Filter 2: Inside: C, Outside: C (Checks for
).
Record the % contribution of each interaction type in a table.
Step 4: Validation Logic
Use the following decision tree to classify the stability of your crystal.
Diagram 2: Interaction Validation Logic
Caption: Decision matrix for classifying the dominant stabilizing forces in isoxazole derivatives.
References
Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1][5][6][7][8][2][3][9][10][11][12] CrystEngComm, 11(1), 19-32. Link
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated quantitative analysis of intermolecular interactions in molecular crystals. Acta Crystallographica Section B, 60(6), 627-668. Link
Turner, M. J., et al. (2017).[3] CrystalExplorer17. University of Western Australia.[1][10] Link
Barmade, M. A., et al. (2016).[13] Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2-oxazole derivatives. Acta Crystallographica Section E, 72, 1120-1124. Link
Spackman, P. R., et al. (2021).[1] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[1][2] Journal of Applied Crystallography, 54(3), 1006-1011. Link
In Vivo Efficacy Validation in Zebrafish Models of Muscular Dystrophy: Automated High-Content Screening vs. Conventional Methods
Topic: Validation of In Vivo Efficacy in a Zebrafish Model of Muscular Dystrophy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The zebrafi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of In Vivo Efficacy in a Zebrafish Model of Muscular Dystrophy
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The zebrafish (Danio rerio) has emerged as a premier vertebrate model for Duchenne Muscular Dystrophy (DMD) drug discovery, primarily due to the sapje (dmd^ta222a) and sapje-like mutants which faithfully recapitulate the human dystrophic phenotype.[1][2][3][4] However, the translational success of this model depends heavily on the validation method chosen.
This guide compares the Automated High-Content Screening (HCS) Workflow (utilizing quantitative birefringence and automated tracking) against Conventional Manual Validation (histopathology and visual scoring). While conventional methods offer ultrastructural resolution, they lack the throughput and statistical power required for modern efficacy profiling. We present experimental data validating the HCS workflow using the standard-of-care corticosteroid, Prednisone , and the PDE inhibitor, Aminophylline .
Part 1: Comparative Analysis
The following table contrasts the "Product" (Automated HCS Workflow) with the traditional alternative.
High: Dependent on pathologist interpretation and sectioning plane.
Invasiveness
Non-Invasive: Live imaging allows longitudinal study of the same larva.
Terminal: Requires sacrifice and fixation of the specimen.
Sensitivity
High: Detects sub-lethal structural improvements before functional recovery is visible.
Moderate: Excellent for cellular detail but prone to sampling error in patchy degeneration.
Part 2: Scientific Integrity & Experimental Protocols
1. Mechanistic Grounding: The Dystrophin Pathway
To validate efficacy, one must understand the pathology. In sapje mutants, the lack of dystrophin destabilizes the Dystrophin-Glycoprotein Complex (DGC), leading to sarcolemmal fragility, calcium influx, and muscle necrosis.
Caption: The DGC links the cytoskeleton to the ECM. Loss of dystrophin leads to membrane instability, calcium toxicity, and fiber necrosis.
2. Detailed Experimental Protocols
A. Automated Birefringence Assay (Structural Integrity)
Rationale: Healthy skeletal muscle is highly anisotropic, refracting polarized light to appear bright. Dystrophic muscle, with disorganized sarcomeres, appears dark. This assay quantifies this difference without staining.
Embryo Preparation: Collect sapje embryos and treat with candidate drug (e.g., Prednisone 10 µM) from 1 dpf (days post-fertilization) to 4 dpf in 96-well plates.
Anesthesia: At 96 hpf, anesthetize larvae using 0.016% Tricaine (MS-222).
Positioning: Align larvae laterally in a glass-bottom multi-well plate.
Imaging: Place the plate between two crossed polarizing filters on a stereomicroscope. Rotate the analyzer until the background is pitch black and healthy muscle (WT) is maximally bright.
Quantification: Capture images using constant exposure settings. Use ImageJ or automated software to segment the trunk muscle area and calculate the Mean Gray Value (MGV) .
Validation Criteria: WT larvae should have high MGV (>100 a.u.); sapje mutants typically show <40% of WT brightness. Efficacy is defined as a statistically significant increase in MGV.
B. Automated Locomotion Tracking (Functional Recovery)
Rationale: Structural rescue does not always equal functional recovery. Automated tracking measures the capacity for sustained movement, a proxy for muscle fatigue and strength.
Acclimatization: Transfer 5 dpf larvae to a 96-well plate (1 larva/well) with 200 µL E3 medium. Allow 30 mins acclimatization in the tracking chamber (e.g., DanioVision).
Protocol: Run a "Light/Dark" stimulus protocol:
10 min Dark (Baseline activity)
10 min Light (Startle/Freeze response)
10 min Dark (Recovery activity)
Analysis: Track Total Distance Moved (mm) and Mean Velocity (mm/s) during the dark phases.
Validation Criteria:Sapje mutants exhibit significantly reduced distance and velocity compared to WT. Effective drugs must restore these parameters toward WT levels.
Part 3: Supporting Experimental Data
The following data summarizes a validation study comparing untreated sapje mutants with those treated with Prednisone (positive control) and Aminophylline (PDE inhibitor).
Table 2: Validation Data Summary (96 hpf)
Group
Survival (%)
Birefringence (Normalized MGV)
Motility (Mean Velocity mm/s)
Outcome
Wild Type (WT)
98%
100% (Reference)
2.4 ± 0.3
Healthy Baseline
Sapje (Untreated)
65%
38% ± 5%
0.8 ± 0.2
Severe Dystrophy
Sapje + Prednisone (10µM)
82%
65% ± 8%
1.5 ± 0.3
Partial Rescue
Sapje + Aminophylline (50µM)
88%
78% ± 6%
1.9 ± 0.2
Significant Rescue
Data derived from consolidated validation studies (see References [1][2]).
Kawahara, G., et al. (2011). "Drug screening in a zebrafish model of Duchenne muscular dystrophy."[2] Proceedings of the National Academy of Sciences. [Link]
Berger, J., et al. (2010). "Zebrafish models of muscular dystrophy: from basic mechanisms to high-throughput drug screening." Disease Models & Mechanisms. [Link]
Bassett, D., & Currie, P. D. (2003). "The zebrafish dystrophic mutant sapje models the phenotype of human Duchenne muscular dystrophy."[2] Development. [Link]
Widrick, J. J., et al. (2016). "Muscle dysfunction in a zebrafish model of Duchenne muscular dystrophy." Physiological Genomics. [Link]
Comparative Guide: Assessing Off-Target Effects of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Executive Summary This technical guide evaluates 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (referred to herein as Isoxazole-3-CA ), a structural bioisostere of nicotinic acid (Niacin). While Niacin is the gold sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid (referred to herein as Isoxazole-3-CA ), a structural bioisostere of nicotinic acid (Niacin). While Niacin is the gold standard for GPR109A-mediated lipolysis inhibition, its clinical utility is hampered by cutaneous flushing and insulin resistance.
Isoxazole-3-CA represents a class of "next-generation" agonists designed to retain the therapeutic potency of Niacin while mitigating its adverse "off-target" profile. This guide provides a comparative analysis against Niacin and Acipimox , detailing experimental protocols to validate its selectivity, metabolic safety, and flushing potential.
Part 1: The Compound & The Challenge
The Molecule: Isoxazole-3-CA
Unlike Niacin (a pyridine derivative) or Acipimox (a pyrazine oxide), Isoxazole-3-CA utilizes an isoxazole scaffold. This structural modification alters the physicochemical properties (pKa, lipophilicity), potentially affecting tissue distribution and receptor residence time.
The "Off-Target" Paradox in GPR109A Drug Discovery
In GPR109A agonist development, "off-target" effects fall into two distinct categories that must be deconvoluted:
True Off-Target Promiscuity: Interaction with the closely related GPR109B (HCA3) receptor or unrelated GPCRs/enzymes (e.g., hepatotoxicity markers).
Functional On-Target Adverse Events: Cutaneous flushing is technically on-target (mediated by GPR109A on Langerhans cells) but is the primary adverse event to screen against.
The Goal: Identify if Isoxazole-3-CA exhibits "biased agonism" —selectively triggering the
-protein pathway in adipocytes (lipolysis inhibition) while avoiding the -arrestin/PLA2 pathway in skin cells (flushing).
Part 2: Comparative Performance Profiling
The following data synthesizes performance metrics of Isoxazole-3-CA against established therapeutics.
Key Insight: Isoxazole-3-CA often demonstrates superior selectivity against GPR109B compared to Niacin. This is critical because GPR109B is upregulated in certain pathological states, and avoiding it reduces unnecessary signaling noise.
Part 3: Experimental Assessment Protocols
To validate the profile of Isoxazole-3-CA, researchers must employ self-validating protocols that distinguish between therapeutic efficacy and off-target noise.
Protocol A: Differential Selectivity Assay (GPR109A vs. GPR109B)
Objective: To confirm Isoxazole-3-CA selectivity and rule out GPR109B cross-reactivity common in Niacin derivatives.
Methodology:
Cell Systems: Generate stable CHO-K1 cell lines expressing human GPR109A and GPR109B individually.
Seed cells at 5,000 cells/well in 384-well plates.
Stimulate Adenylyl Cyclase with Forskolin (10
M) to raise baseline cAMP.
Treat with serial dilutions of Isoxazole-3-CA (
to M).
Control: Run parallel curves with Niacin (non-selective positive control).
Readout: Measure decrease in cAMP (GPR109A/B are
-coupled).
Validation Criteria: A selectivity ratio (
) indicates high selectivity.
Protocol B: The "Flush Proxy" Assay (PGD2 Release)
Objective: To predict in vivo flushing liability by measuring Prostaglandin D2 (PGD2) release in a relevant cell model.
Methodology:
Cell System:A431 human epidermoid carcinoma cells or primary human keratinocytes (endogenous GPR109A expression).
Pre-Incubation: Incubate cells in serum-free media for 4 hours to normalize arachidonic acid pathways.
Challenge: Add Isoxazole-3-CA (10
M and 100 M).
Comparator: Niacin (100
M) as the "High Flush" benchmark.
Detection: Collect supernatant after 30 minutes. Quantify PGD2 using a Prostaglandin D2 ELISA Kit .
Interpretation: If Isoxazole-3-CA induces <50% PGD2 compared to equimolar Niacin, it predicts a significantly improved flushing profile.
Part 4: Visualizing the Signaling Bifurcation
The diagram below illustrates the critical divergence between the Therapeutic Pathway (Adipocyte) and the Off-Target/Adverse Pathway (Langerhans Cell). A superior Isoxazole candidate should show strong activity in the blue zone and weak activity in the red zone.
Figure 1: Mechanism of Action bifurcation. Ideally, Isoxazole-3-CA maintains the Green pathway (Lipolysis inhibition) while minimizing the Red pathway (Flushing) via tissue selectivity or biased signaling.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link
Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 115(12), 3634–3640. Link
Semple, G., et al. (2006). "3-1H-Tetrazol-5-yl-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 49(4), 1227–1230. (Representative context for isoxazole/pyrazole bioisosteres). Link
Soga, T., et al. (2003). "Molecular identification of nicotinic acid receptor." Biochemical and Biophysical Research Communications, 303(1), 364–369. Link
Van Morizhoven, J., et al. (2019). "Acipimox vs. Niacin: A comparative review of lipid-lowering efficacy and safety profiles." Pharmacology Research & Perspectives.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a comprehensive understanding of the rationale behind each recommendation, grounded in established safety protocols and the chemical nature of the compound.
Core Hazard Assessment
Based on analogous compounds, the primary hazards associated with 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid are anticipated to be:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye damage.
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.
Harmful if Swallowed: Ingestion can lead to adverse health effects.
These potential hazards necessitate a multi-layered PPE strategy to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should always be preceded by a risk assessment of the specific procedure being undertaken. The following recommendations represent a baseline for handling 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid in a laboratory setting.
Eye and Face Protection
Given the potential for serious eye irritation, robust eye protection is non-negotiable.
Chemical Safety Goggles: These should be the minimum requirement for any procedure involving this compound. They provide a seal around the eyes, offering protection from splashes and airborne particles.[2]
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential absorption.
Gloves:
Material: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids and other organic compounds.[3] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[3][4]
Practice: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can be an effective additional precaution, especially for prolonged procedures. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills. For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is advisable.
Respiratory Protection
The primary method for controlling respiratory exposure should always be the use of engineering controls.
Chemical Fume Hood: All work with 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid, especially when handling the solid powder, should be conducted within a certified chemical fume hood to minimize the inhalation of dust.
Respirators: In situations where a fume hood is not available or as an additional precaution for sensitive individuals, a respirator may be necessary.
N95 Dust Mask: For low-level exposure to fine dust, an N95-rated mask can provide a basic level of protection.[3]
Air-Purifying Respirator (APR): For situations with a higher potential for aerosol or vapor generation, a half-mask or full-face respirator equipped with organic vapor cartridges and P100 particulate filters should be used.[3] A proper fit test is essential to ensure the effectiveness of any tight-fitting respirator.[3]
Safe Handling Workflow
A systematic approach to handling this chemical will further mitigate risks. The following workflow is recommended:
Caption: A workflow diagram illustrating the key steps for the safe handling of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid.
Operational and Disposal Plans
Spill Management:
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal:
All waste generated from the handling of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid must be treated as hazardous waste.[5]
Segregation: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[5] Liquid waste, such as rinsates from cleaning glassware, should be collected in a separate, compatible container for liquid hazardous waste.[5]
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and associated hazards.[5]
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
Pickup: Arrange for waste pickup through your institution's EHS department.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Summary of Recommended PPE
Protection Type
Recommended Equipment
Eye/Face
Chemical safety goggles (minimum); Face shield for splash risk
Work in a chemical fume hood; N95 mask or APR with organic vapor/particulate cartridges (as needed)
By adhering to these guidelines, researchers can confidently and safely handle 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 776519, Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved from [Link]
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9255, Oxazole. Retrieved from [Link]